molecular formula C9H6BrNO2 B105360 7-Bromo-1H-indole-2-carboxylic acid CAS No. 16732-71-1

7-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B105360
CAS No.: 16732-71-1
M. Wt: 240.05 g/mol
InChI Key: ZKGMXVLKFBRKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMXVLKFBRKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341698
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-71-1
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoindole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromo-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for key data and methodologies.

Core Physicochemical Properties

This compound is a substituted indole derivative. Its chemical structure, featuring a bromine atom at the 7-position and a carboxylic acid group at the 2-position, makes it a valuable intermediate for synthesizing a variety of biologically active molecules.[1] The unique electronic properties imparted by these functional groups are crucial for its application in medicinal chemistry, particularly in the development of compounds targeting various biological pathways.[1]

Data Presentation: Summary of Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.05 g/mol [2]
CAS Number 16732-71-1[1]
Appearance Light brown solid[1]
Melting Point 238-243°C[2]
Boiling Point 470.9 ± 25.0 °C (Predicted)[2]
Density 1.838 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 238.6 ± 23.2 °C[2]
pKa (Carboxylic Acid) ~4-5 (Estimated)[3]
Storage Conditions 2-8°C[2]

Solubility Profile

Experimental Protocols

While detailed experimental records for determining the physical properties of this specific compound are not publicly available, the following sections describe standard methodologies that would be employed.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed container.[4]

  • Equilibration: The container is agitated in a constant temperature bath for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

  • Phase Separation: The resulting suspension is allowed to settle, or is centrifuged/filtered, to separate the saturated solution from the excess solid.[4]

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Conceptual Synthetic Workflow

The synthesis of this compound is a key process for its use as a research chemical. A general workflow for its preparation and purification is outlined below.

G Conceptual Synthetic Workflow A Starting Material (e.g., 2-methyl-3-bromoaniline) B Chemical Transformation (e.g., Japp-Klingemann reaction) A->B Reagents & Conditions C Crude Product (this compound) B->C D Purification (Recrystallization or Chromatography) C->D E Pure Product D->E F Characterization (NMR, MS, HPLC) E->F Quality Control G Role as a Chemical Building Block cluster_0 Core Compound cluster_1 Synthetic Derivatization cluster_2 Potential Biological Targets A This compound B Amide Coupling A->B yields derivatives that target C Esterification A->C yields derivatives that target D Cross-Coupling Reactions A->D yields derivatives that target E Protein Kinases (e.g., VEGFR-2) B->E F Enzymes B->F G Receptors B->G C->E C->F C->G D->E D->F D->G

References

7-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-Bromo-1H-indole-2-carboxylic acid, a key heterocyclic compound in medicinal chemistry and organic synthesis. It details the molecule's chemical structure, physicochemical properties, synthetic routes, and its significant role as a scaffold in developing novel therapeutics.

Chemical Identity and Properties

This compound is a substituted indole derivative recognized for its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1] The presence of a bromine atom at the 7-position and a carboxylic acid at the 2-position of the indole ring provides distinct reactive sites for further chemical modification.[1]

synthesis_workflow Generalized Reissert Indole Synthesis Workflow start o-Nitrotoluene Derivative step1 Condensation (Base) start->step1 reagent1 Diethyl Oxalate reagent1->step1 intermediate Intermediate step1->intermediate step2 Reductive Cyclization (e.g., Zn/Acetic Acid) intermediate->step2 product Indole-2-carboxylic Acid Derivative step2->product applications_diagram Role as a Scaffold in Drug Discovery core 7-Bromo-1H-indole- 2-carboxylic Acid derivatization Chemical Derivatization (Amidation, Esterification, etc.) core->derivatization anticancer Anticancer Agents (e.g., VEGFR-2 Inhibitors) derivatization->anticancer antiviral Antiviral Agents (e.g., HIV Integrase Inhibitors) derivatization->antiviral antiparasitic Antiparasitic Agents (e.g., Anti-T. cruzi) derivatization->antiparasitic other Other Bioactive Molecules derivatization->other

References

An In-depth Technical Guide to 7-Bromo-1H-indole-2-carboxylic acid (CAS Number: 16732-71-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

7-Bromo-1H-indole-2-carboxylic acid is a halogenated derivative of indole-2-carboxylic acid. It serves as a pivotal building block in organic synthesis and medicinal chemistry. The presence of the bromine atom at the 7-position and the carboxylic acid at the 2-position provides two reactive sites for further chemical modifications, making it a versatile scaffold for the development of complex molecules and pharmacologically active compounds.[1] It is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 16732-71-1[1][2][3][4][5]
Molecular Formula C₉H₆BrNO₂[1][2][5]
Molecular Weight 240.05 g/mol [2]
Appearance Light brown solid[1]
Purity ≥ 98% (Assay)[1]
Boiling Point 470.90 °C[2][3]
Flash Point 238.60 °C[2][3]
Storage Conditions 0 - 8 °C[1]
SMILES C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O[2][3]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for indole-2-carboxylic acids, most notably the Reissert indole synthesis.[2][6][7][8] This method involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

Proposed Experimental Protocol: Reissert Synthesis

This proposed protocol is based on the well-established Reissert indole synthesis and procedures for analogous compounds.

Step 1: Condensation of 2-Bromo-6-nitrotoluene with Diethyl Oxalate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of potassium ethoxide in anhydrous ethanol.

  • To this solution, add 2-bromo-6-nitrotoluene (1.0 equivalent).

  • Slowly add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to precipitate the ethyl 2-(2-bromo-6-nitrophenyl)pyruvate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

  • Suspend the ethyl 2-(2-bromo-6-nitrophenyl)pyruvate in a mixture of acetic acid and ethanol.

  • Add a reducing agent, such as zinc dust or iron powder, portion-wise while stirring. An exothermic reaction may occur, and the temperature should be controlled with an ice bath.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the metal residues and wash the solid with acetic acid or ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 7-bromo-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the crude ethyl 7-bromo-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a cold, dilute acid (e.g., 10% HCl) to a pH of 2-3 to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to obtain a product of high purity.[9] Column chromatography can also be employed for further purification if necessary.[10]

G cluster_synthesis Synthesis Workflow start Start Materials: 2-Bromo-6-nitrotoluene, Diethyl Oxalate, Base condensation Step 1: Condensation start->condensation reductive_cyclization Step 2: Reductive Cyclization (e.g., Zn/Acetic Acid) condensation->reductive_cyclization Ethyl 2-(2-bromo-6-nitrophenyl)pyruvate hydrolysis Step 3: Saponification (Base Hydrolysis) reductive_cyclization->hydrolysis Ethyl 7-bromo-1H-indole-2-carboxylate acidification Acidification (e.g., 10% HCl) hydrolysis->acidification filtration_drying Filtration & Drying acidification->filtration_drying crude_product Crude this compound filtration_drying->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Proposed Synthesis Workflow

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, the N-H proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
-COOH12.0 - 13.0Broad singlet
-NH11.0 - 12.0Broad singlet
Aromatic-H7.0 - 8.0Multiplets
¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the indole ring.

CarbonExpected Chemical Shift (δ, ppm)
-C=O160 - 175
Aromatic/Indole Carbons100 - 140
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 239/241, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). A significant fragment would likely be the loss of the carboxylic acid group ([M-COOH]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and indole functional groups.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic acid)2500-3300Very broad
C-H stretch (Aromatic)3000-3100Sharp
C=O stretch (Carboxylic acid)1680-1710Strong, sharp
C-O stretch (Carboxylic acid)1210-1320Medium
N-H stretch (Indole)~3400Medium, sharp

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself may not have significant biological activity, it is a highly valuable scaffold for the synthesis of potent and selective modulators of various biological targets. Its derivatives have shown promise in several therapeutic areas.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[11] The indole-2-carboxylic acid core is capable of chelating with the magnesium ions in the active site of the integrase enzyme.[11] Structure-activity relationship (SAR) studies have shown that modifications at various positions of the indole ring can significantly enhance the inhibitory activity, with some derivatives exhibiting IC₅₀ values in the low micromolar to nanomolar range.[11]

HIV_Replication HIV Replication Cycle Integrase HIV-1 Integrase HIV_Replication->Integrase is dependent on Mg_Ions Mg²⁺ Ions in Active Site Integrase->Mg_Ions contains Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Mg_Ions chelates Inhibition Inhibition Indole_Derivative->Inhibition causes Inhibition->Integrase targets

Mechanism of HIV-1 Integrase Inhibition
Enzyme Inhibition in Cancer Therapy

The indole scaffold is a common feature in many kinase inhibitors. Derivatives of bromo-indole-2-carboxylic acids have been explored as inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). By inhibiting these kinases, these compounds can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. The bromine atom on the indole ring provides a convenient handle for further derivatization to optimize potency and selectivity.

Intermediate for Neurological Disorder Therapeutics

This compound is a key starting material for the synthesis of compounds targeting central nervous system (CNS) disorders.[1] The indole nucleus is a privileged scaffold for CNS-active drugs due to its structural similarity to neurotransmitters like serotonin. The bromo- and carboxylic acid functionalities allow for the introduction of various substituents to modulate the pharmacological properties of the final compounds, such as receptor binding affinity and selectivity.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 7-Bromo-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 7-Bromo-1H-indole-2-carboxylic acid, a key intermediate in organic synthesis and pharmaceutical research. We will cover its fundamental physicochemical properties, detail relevant experimental protocols, and illustrate its role in the development of biologically active molecules.

Core Physicochemical Properties

This compound is a substituted indole derivative valued for its utility as a building block in medicinal chemistry. The presence of the bromine atom at the 7-position and the carboxylic acid at the 2-position provides two reactive handles for further chemical modification, making it a versatile scaffold for creating diverse molecular libraries.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₉H₆BrNO₂[1][2][3][4]
Molecular Weight 240.05 g/mol [1][2][4][5]
CAS Number 16732-71-1[1][2][3]
Melting Point 238-243 °C[6]
Boiling Point 470.9 ± 25.0 °C (Predicted)[1][6]
Flash Point 238.6 ± 23.2 °C[1][6]
Purity ≥ 98%[3]
Appearance Light brown solid[3]
Storage Conditions 2°C - 8°C[1][6]

Role in Pharmaceutical Research and Development

This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for multiple therapeutic applications, including the development of drugs for neurological disorders and as enzyme inhibitors.[3] For instance, the broader class of indole-2-carboxylic acid derivatives has shown promise as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[7][8] The indole scaffold can chelate with magnesium ions in the enzyme's active site, leading to inhibition.[8]

The general workflow for utilizing this compound in a drug discovery program is outlined below. It begins with the modification of the core scaffold, followed by screening and optimization to identify lead candidates.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Lead Optimization start 7-Bromo-1H-indole-2- carboxylic acid derivatization Chemical Modification (e.g., Amide Coupling, Suzuki Coupling) start->derivatization library Library of Novel Indole Derivatives derivatization->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) hit_id->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate preclinical preclinical lead_candidate->preclinical Preclinical Development

Drug discovery workflow using this compound.

Experimental Protocols

The utility of this compound is best demonstrated through its application in synthetic chemistry. Below is a representative protocol for the esterification of a substituted indole-2-carboxylic acid, a common step in preparing derivatives for biological screening.

Protocol: Synthesis of Ethyl Indole-2-carboxylate Derivatives

This procedure is adapted from a general method for the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate.[7][8]

Objective: To convert the carboxylic acid group of a substituted indole-2-carboxylic acid into an ethyl ester.

Materials:

  • 3-Bromo-1H-indole-2-carboxylic acid (1 equivalent)

  • Anhydrous Ethanol (sufficient volume to dissolve starting material, e.g., ~100 mL per gram)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.5 equivalents)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 3-Bromo-1H-indole-2-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the solution while stirring.

  • Heating: Attach a condenser to the flask and heat the mixture to 80 °C. Let the reaction stir for 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (using a rotary evaporator) to yield the crude ethyl ester product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

This protocol provides a foundational method for modifying the carboxylic acid moiety, enabling further synthetic transformations or direct biological evaluation of the resulting ester.

References

Spectroscopic Analysis of 7-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 7-Bromo-1H-indole-2-carboxylic acid (C₉H₆BrNO₂), a key building block in pharmaceutical and chemical research. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide presents data from closely related analogs, namely Indole-2-carboxylic acid, to provide valuable reference points. Furthermore, detailed experimental protocols for state-of-the-art spectroscopic techniques are outlined to enable researchers to acquire and interpret data for this and similar molecules.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Indole-2-carboxylic acid

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH)~11.8Broad Singlet-
H-3~7.1Singlet-
H-4~7.6Doublet~8.1
H-5~7.1Triplet~7.6
H-6~7.2Triplet~7.6
H-7~7.5Doublet~8.1
COOH~13.0Broad Singlet-
Data is referenced from typical values for Indole-2-carboxylic acid in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of Indole-2-carboxylic acid

Carbon Chemical Shift (δ, ppm)
C-2~137
C-3~108
C-3a~128
C-4~122
C-5~121
C-6~124
C-7~113
C-7a~137
C=O~164
Data is referenced from typical values for Indole-2-carboxylic acid.

Table 3: Mass Spectrometry Data of Indole-2-carboxylic acid

Fragment m/z (Mass-to-Charge Ratio) Notes
[M]⁺161Molecular Ion
[M-COOH]⁺116Loss of the carboxylic acid group
For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) at m/z 239 and 241.

Table 4: Infrared (IR) Spectroscopy Data of Carboxylic Acids and Indole Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Indole)Stretching~3400
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1760-1690
C=C (Aromatic)Stretching1600-1450
C-O (Carboxylic Acid)Stretching1320-1210
C-BrStretching600-500

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for indole derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2. ¹H NMR Spectroscopy Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals to determine the relative proton ratios.

2.1.3. ¹³C NMR Spectroscopy Acquisition

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the solvent signal (e.g., DMSO-d₆ at 39.5 ppm).

Mass Spectrometry (MS)

2.2.1. Sample Preparation

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2.2.2. Data Acquisition (Electron Ionization - EI)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

2.2.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

  • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the carboxylic acid group (-COOH) or bromine radical (Br•).

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation (Solid State)

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Thin Film Method:

    • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

2.3.2. Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Measurement: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Parameters: Typically, scan the mid-IR range from 4000 to 400 cm⁻¹.

2.3.3. Data Analysis

  • Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the C-Br stretch.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared Spectroscopy (IR) Purification->IR Functional Groups Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Spectroscopic analysis workflow for synthesized compounds.

Navigating the Spectroscopic Landscape of 7-Bromo-1H-indole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 7-Bromo-1H-indole-2-carboxylic acid. These predictions are based on the analysis of known spectra of indole-2-carboxylic acid and various 7-substituted indoles, assuming the spectrum is recorded in dimethyl sulfoxide-d₆ (DMSO-d₆) at 400 MHz. The use of DMSO-d₆ is common for carboxylic acids to ensure the solubility of the compound and to observe the exchangeable protons of the carboxylic acid and the indole nitrogen.[2]

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
COOH~13.0Broad Singlet-1H
NH~12.1Broad Singlet-1H
H-4~7.75Doublet of DoubletsJ ≈ 8.0, 1.01H
H-6~7.45Doublet of DoubletsJ ≈ 7.8, 1.01H
H-3~7.20Singlet-1H
H-5~7.15Triplet (dd)J ≈ 7.91H

Note: The chemical shifts and coupling constants are estimations and may vary depending on the specific experimental conditions.

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic environment of each proton. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing at a very downfield chemical shift, typically above 12 ppm.[3] Similarly, the N-H proton of the indole ring is also expected to be in the downfield region, often as a broad singlet.

The protons on the benzene portion of the indole ring (H-4, H-5, and H-6) form a coupled spin system. The bromine atom at position 7 exerts an electron-withdrawing inductive effect, which is expected to influence the chemical shifts of the adjacent protons. H-4 is anticipated to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing carboxylic acid group and the indole nitrogen. H-6 will be influenced by the adjacent bromine atom. H-5, situated between two other protons, is predicted to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at position 3 of the indole ring is expected to be a singlet, as it has no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the sample.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 16 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: Approximately 2-4 seconds.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate all peaks.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the predicted proton assignments.

Caption: Molecular structure of this compound with proton assignments.

References

Technical Guide: Solubility Profile of 7-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromo-1H-indole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for various biologically active molecules.[1] A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative experimental data for this compound is limited in publicly available literature, this document compiles qualitative information, presents solubility data for analogous compounds to provide reasonable estimations, and details standardized experimental protocols for solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₉H₆BrNO₂[2]
Molecular Weight 240.05 g/mol [2]
CAS Number 16732-71-1[1]
Appearance Light brown solid[1]
Melting Point 238-243°C[2]
Polar Surface Area 53.1 Ų[2]
XLogP3 3.0[2]

Solubility Data

Qualitative Solubility: this compound, like its 5-bromo isomer, is known to be soluble in polar aprotic solvents.[3][4]

  • High Solubility: Expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol. The bromine substitution is anticipated to slightly decrease solubility in these solvents compared to the unsubstituted parent indole.[3]

  • Insoluble: Expected in non-polar solvents like hexane and toluene.

Estimated Solubility Based on Analogous Compounds: To provide a quantitative estimation, the following table presents experimental solubility data for the closely related parent compound, Indole-3-carboxylic acid. It is important to note that the presence of the bromine atom at the 7-position will influence these values, likely decreasing solubility in polar protic solvents.

Table 1: Experimental Solubility of Indole-3-carboxylic Acid

SolventTemperature (°C)Solubility (mg/mL)Notes
95% EthanolAmbient50Soluble in 95% Ethanol.[5]
MethanolAmbientSolubleQualitative data indicates solubility.[5]
Boiling Water100Insoluble[5]
BenzeneAmbientInsoluble[5]

Note: This data is for the related compound Indole-3-carboxylic acid and should be used as an estimation only. Experimental verification for this compound is highly recommended.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination is necessary. The following are standard methodologies for determining the solubility of a solid compound in a solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Methodology:

  • Preparation of a Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. It is critical to maintain the temperature during this step.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Calculation: The solubility is calculated and expressed in units such as g/L or mol/L.

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the general workflow for the shake-flask method.

G Workflow for Shake-Flask Solubility Determination A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Constant T°, Agitation for 24-48h) A->B C 3. Phase Separation (Centrifugation / Filtration) B->C D 4. Sample Dilution (Dilute aliquot of supernatant) C->D E 5. Quantitative Analysis (HPLC-UV or LC-MS) D->E F 6. Data Calculation (Solubility in mol/L or g/L) E->F

Caption: Generalized workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of several factors related to both the solute and the solvent. Understanding these factors is key to solvent selection and process optimization.

G Key Factors Influencing Solubility Solubility Solubility of 7-Bromo-1H-indole-2- carboxylic acid Solute Solute Properties Solute->Solubility Solvent Solvent Properties Solvent->Solubility System System Conditions System->Solubility sub_a Crystal Lattice Energy sub_a->Solute sub_b Molecular Size & Shape sub_b->Solute sub_c H-Bonding (Donor/Acceptor) sub_c->Solute sub_d Polarity (Dielectric Constant) sub_d->Solvent sub_e H-Bonding Capacity sub_e->Solvent sub_f Temperature sub_f->System sub_g pH (for aqueous systems) sub_g->System

Caption: Logical relationship of factors determining the solubility of a compound.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound. While direct quantitative data is sparse, qualitative assessments and data from analogous compounds suggest high solubility in polar aprotic solvents like DMSO and DMF. For applications requiring precise solubility values, it is imperative to perform experimental determinations using standardized protocols such as the shake-flask method outlined herein.

References

7-Bromo-1H-indole-2-carboxylic Acid: A Comprehensive Technical Guide for its Application as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-1H-indole-2-carboxylic acid has emerged as a pivotal scaffold in contemporary medicinal chemistry and materials science. Its unique trifecta of a reactive bromine atom, a versatile carboxylic acid handle, and the privileged indole core makes it an invaluable starting material for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound as a synthetic building block. It covers its synthesis, physicochemical properties, and extensive applications in the development of targeted therapeutics, including kinase inhibitors and selective androgen receptor modulators (SARMs). Detailed experimental protocols for key synthetic transformations, comprehensive tables of quantitative data, and visualizations of relevant biological pathways are presented to facilitate its effective utilization in research and drug discovery.

Introduction

The indole nucleus is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[1] The strategic functionalization of the indole ring is a cornerstone of modern drug design. This compound offers a unique combination of functionalities that make it a highly sought-after building block in organic synthesis. The bromine atom at the 7-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid group at the 2-position can be readily converted into a wide range of functional groups, such as esters, amides, and ketones, further expanding the accessible chemical space.[1] This guide aims to provide a comprehensive resource for researchers leveraging this versatile molecule in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 16732-71-1
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Melting Point 238-243 °C
Boiling Point 470.9 ± 25.0 °C (Predicted)
Density 1.838 ± 0.06 g/cm³ (Predicted)
Flash Point 238.6 ± 23.2 °C
Storage Conditions 2-8°C

Synthesis of this compound

The synthesis of this compound can be achieved through classical indole syntheses such as the Fischer or Reissert methods. However, a more common and practical approach involves a two-step sequence starting from the commercially available 7-bromoindole: esterification to ethyl 7-bromo-1H-indole-2-carboxylate followed by hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 7-Bromo-1H-indole-2-carboxylate

This procedure is adapted from established methods for the esterification of indole-2-carboxylic acids.

  • Materials:

    • 7-Bromoindole

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Ethanol

    • Triethylamine (TEA)

    • Anhydrous Ether

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a solution of 7-bromoindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add oxalyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

    • The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C.

    • A solution of anhydrous ethanol (1.5 eq) and triethylamine (1.2 eq) in anhydrous DCM is added dropwise.

    • The reaction is stirred at room temperature for 4 hours.

    • The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford ethyl 7-bromo-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

This protocol is based on the well-established hydrolysis of indole-2-carboxylates.

  • Materials:

    • Ethyl 7-bromo-1H-indole-2-carboxylate

    • Methanol

    • Water

    • Sodium hydroxide (NaOH)

    • 10% Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add a solution of sodium hydroxide (2.0-2.5 eq) and heat the mixture to reflux for 30 minutes to 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to 40 °C.

    • Slowly add 10% hydrochloric acid solution dropwise with vigorous stirring to adjust the pH to 3-4, which will induce the precipitation of the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_synthesis Synthesis of this compound 7-Bromoindole 7-Bromoindole Acyl_Chloride 7-Bromo-1H-indole-2-carbonyl chloride 7-Bromoindole->Acyl_Chloride Oxalyl Chloride, DCM Ester Ethyl 7-bromo-1H-indole-2-carboxylate Acyl_Chloride->Ester Ethanol, TEA, DCM Carboxylic_Acid This compound Ester->Carboxylic_Acid NaOH, MeOH/H₂O then HCl G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Start This compound + Arylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-1H-indole-2-carboxylic Acid Purification->Product G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Bromo-1H-indole -2-carboxylic acid Derivative Inhibitor->EGFR G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 7-Bromo-1H-indole -2-carboxylic acid Derivative Inhibitor->VEGFR2 G cluster_ar Androgen Receptor Signaling cluster_nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex Binding & Dissociation from HSP HSP Heat Shock Proteins (HSP) Nucleus Nucleus AR_complex->Nucleus ARE Androgen Response Element (ARE) AR_complex->ARE Dimerization & DNA Binding Transcription Gene Transcription (Anabolic Effects) ARE->Transcription SARM SARM Derivative SARM->AR

References

Discovery and Synthesis of Indole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole carboxylic acids represent a pivotal class of heterocyclic compounds, demonstrating a vast spectrum of biological activities that have been harnessed in both nature and medicine. From the fundamental role of indole-3-acetic acid as a primary plant growth hormone to the development of potent synthetic anti-inflammatory drugs like Indomethacin, this scaffold is of profound interest. This technical guide provides an in-depth exploration of the discovery of key indole carboxylic acids, detailed methodologies for their chemical synthesis, and an overview of their biological significance. It includes structured quantitative data, explicit experimental protocols, and detailed diagrams of synthetic and biological pathways to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.

Discovery and Significance

The indole ring system is a privileged scaffold in medicinal chemistry and chemical biology. When functionalized with a carboxylic acid, its properties are significantly modulated, leading to a diverse range of applications.

Naturally Occurring Indole Carboxylic Acids

The most prominent natural derivative is Indole-3-acetic acid (IAA) , the most common and physiologically active auxin in plants.[1] Discovered for its role in regulating nearly every aspect of plant growth and development, IAA is synthesized from tryptophan via several pathways.[2][3][4] Its discovery laid the foundation for understanding hormonal control in plants and led to the development of synthetic auxins used in agriculture.[5] Other naturally occurring indole acids, such as indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA), are also found as metabolites of tryptophan, produced by both plants and gut microbiota, and exhibit various bioactivities, including anticancer effects.[6][7][8]

Synthetic Indole Carboxylic Acids in Drug Development

The therapeutic potential of synthetic indole carboxylic acids is exemplified by Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[9][10] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[11] The success of Indomethacin spurred further research, leading to the discovery of indole carboxylic acid derivatives with a wide array of pharmacological activities, including:

  • Anti-cancer agents [7][12]

  • Anti-HIV agents (as integrase inhibitors)[13][14][15]

  • IDO1/TDO dual inhibitors for cancer immunotherapy[16]

  • CysLT1 selective antagonists for inflammatory conditions[17]

Core Synthesis Methodologies

The construction of the indole carboxylic acid framework can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is one of the oldest and most versatile methods for synthesizing indoles.[18][19][20] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a suitable aldehyde or ketone.[20][21] To synthesize indole carboxylic acids, a keto-acid or its ester is typically used as the carbonyl component.[18] For instance, the reaction of phenylhydrazine with pyruvic acid yields indole-2-carboxylic acid.[18]

Fischer_Indole_Synthesis cluster_workflow Fischer Indole Synthesis Workflow Start Arylhydrazine + Aldehyde/Ketone Step1 Condensation Start->Step1 Step2 Phenylhydrazone Formation Step1->Step2 Step4 Tautomerization to Enamine Step2->Step4      + Step3 Acid Catalyst (H+) Step3->Step4 Step5 [3,3]-Sigmatropic Rearrangement Step4->Step5 Step6 Aromatization & Cyclization Step5->Step6 Step7 Ammonia (NH3) Elimination Step6->Step7 End Indole Product Step6->End

Fischer Indole Synthesis Workflow.
  • Phenylhydrazone Formation: 4-Methoxyphenylhydrazine is reacted with methyl levulinate under acidic conditions (e.g., HCl in ethanol) to form the corresponding phenylhydrazone.[10]

  • Cyclization: The formed phenylhydrazone is heated in the presence of the acid catalyst. This induces a[22][22]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia.[10]

  • Hydrolysis: The resulting methyl ester of 5-methoxy-2-methyl-3-indolylacetic acid is hydrolyzed using a base (e.g., LiOH or NaOH) in an aqueous/organic solvent mixture.

  • Work-up: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane).[9]

Reissert Indole Synthesis

The Reissert synthesis is particularly effective for preparing indole-2-carboxylic acids.[23][24][25] The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide).[23] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization to afford the indole-2-carboxylic acid.[24][26]

Reissert_Indole_Synthesis cluster_workflow Reissert Indole Synthesis Workflow Start o-Nitrotoluene + Diethyl Oxalate Step1 Base-Catalyzed Condensation (e.g., NaOEt) Start->Step1 Step2 Ethyl o-nitrophenylpyruvate Step1->Step2 Step3 Reductive Cyclization (e.g., Zn/HOAc) Step2->Step3 End Indole-2-carboxylic Acid Step3->End

Reissert Indole Synthesis Workflow.
  • Condensation: o-Nitrotoluene is added to a solution of potassium ethoxide in absolute ethanol. Diethyl oxalate is then added dropwise while maintaining a low temperature. The mixture is stirred until the reaction is complete, forming ethyl o-nitrophenylpyruvate.

  • Reductive Cyclization: The intermediate pyruvate is subjected to reductive cyclization. A common method involves using zinc dust in glacial acetic acid.[23][24] The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone.

  • Work-up: The reaction mixture is filtered to remove the reducing agent. The filtrate is diluted with water, and the precipitated product is collected.

  • Purification: The crude indole-2-carboxylic acid is purified by recrystallization.

Other Synthetic Methods

Modern organic synthesis has introduced new routes to indole carboxylic acids. Palladium-catalyzed reactions, for example, allow for the direct introduction of functional groups onto the indole nucleus, providing a modular approach to synthesizing complex derivatives.[27][28] Another method involves the Vilsmeier-Haack reaction to form an indole-3-aldehyde, which can then be oxidized to indole-3-carboxylic acid.[29]

  • Starting Material: 3-Trichloroacetyl indole is used as the starting material.

  • Hydrolysis: The starting material (e.g., 235g) is dissolved in methanol (1000ml). A 50% KOH solution is added dropwise, and the mixture is heated to reflux for approximately 18 hours.[22]

  • Work-up: After cooling, the methanol is removed under reduced pressure. The residue is dissolved in water (1500ml), and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product.[22]

  • Purification: The solid is filtered and dried. The crude product can be further purified by slurrying in ethyl acetate, followed by filtration and drying to yield pure indole-3-carboxylic acid.[22]

Quantitative Data

Table 1: Synthesis Yields and Compound Characterization
CompoundSynthesis MethodYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, CDCl₃)Reference
Indole-3-carboxylic acidHydrolysis of 3-trichloroacetyl indole91.8--[22]
IndomethacinFischer Indole Synthesis route--δ 7.68-7.63 (m, 2H), 7.50-7.44 (m, 2H), 6.95 (d, 1H), 6.85 (d, 1H), 6.67 (dd, 1H), 3.83 (s, 3H), 3.70 (s, 2H), 2.39 (s, 3H)[9]
Indole-3-carbaldehydeVilsmeier-Haack-197-199-[29]
Table 2: Biological Activity of Indole Carboxylic Acid Derivatives
Compound Class/NameTargetBioassayIC₅₀ ValueReference
6-acetamido-indole-2-carboxylic acid (9o-1)IDO1Enzyme Inhibition1.17 µM[16]
6-acetamido-indole-2-carboxylic acid (9o-1)TDOEnzyme Inhibition1.55 µM[16]
Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseStrand Transfer3.11 µM[13]
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseStrand Transfer0.13 µM[15]
Indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer32.37 µM[14]
1H-indole-2-carboxylic acid derivative (42)HDAC1Enzyme Inhibition1.16 nM[12]
1H-indole-2-carboxylic acid derivative (42)HDAC6Enzyme Inhibition2.30 nM[12]
Indole-2-carboxamide (69)Bacterial CSEEnzyme InhibitionSignificantly lower than reference[12]
3-substituted 1H-indole-2-carboxylic acid (17k)CysLT₁Antagonist Assay0.0059 µM[17]
3-substituted 1H-indole-2-carboxylic acid (17k)CysLT₂Antagonist Assay15 µM[17]

Biological Signaling Pathways

Auxin Signaling Pathway

Indole-3-acetic acid (IAA) and other auxins regulate gene expression through a well-defined signaling pathway.[6] At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.[2] When auxin is present, it acts as a molecular glue, promoting the interaction between Aux/IAA proteins and the TIR1/AFB F-box protein, a component of the SCF E3 ubiquitin ligase complex.[6][5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, freeing ARFs to activate the transcription of auxin-responsive genes.[2][30]

Auxin_Signaling cluster_low Low Auxin cluster_high High Auxin AuxIAA_low Aux/IAA (Repressor) ARF_low ARF (Transcription Factor) AuxIAA_low->ARF_low Binds & Represses Gene_low Auxin-Responsive Genes (OFF) ARF_low->Gene_low Cannot Activate Auxin Auxin (IAA) TIR1 SCF-TIR1/AFB (E3 Ligase) Auxin->TIR1 Binds AuxIAA_high Aux/IAA (Repressor) TIR1->AuxIAA_high Targets Proteasome 26S Proteasome AuxIAA_high->Proteasome Ubiquitination & Degradation ARF_high ARF (Active) Gene_high Auxin-Responsive Genes (ON) ARF_high->Gene_high Activates Transcription

The core auxin signaling pathway.

Conclusion

The indole carboxylic acid scaffold continues to be a fertile ground for discovery in both biology and medicine. Classic synthetic routes like the Fischer and Reissert syntheses provide robust access to the core structures, while modern methods offer new avenues for diversification. The profound biological activities, from plant growth regulation to potent therapeutic effects in humans, ensure that research into the discovery, synthesis, and application of these molecules will remain an active and vital area for scientists and drug development professionals. This guide has provided a foundational overview of the key technical aspects necessary to engage with this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 7-Bromo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 7-Bromo-1H-indole-2-carboxamides, a key scaffold in medicinal chemistry. The appropriate selection of a coupling reagent is critical for maximizing yield, minimizing side reactions, and ensuring product purity. This document outlines several common protocols, enabling researchers to choose the most suitable method for their specific amine substrate and experimental constraints.

Introduction to Amide Coupling

Amide bond formation is one of the most fundamental and frequently utilized reactions in drug discovery and organic synthesis. The reaction involves the coupling of a carboxylic acid with an amine. Typically, the carboxylic acid must first be activated to form a more electrophilic species that can then react with the amine. A wide variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages regarding reactivity, handling, and byproduct removal. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), and uronium/aminium salts (e.g., HATU, HBTU).

Comparative Data of Common Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired amide. The following table summarizes the general performance of several widely used coupling reagents. Yields are highly dependent on the specific substrates and reaction conditions.

Coupling Reagent/MethodActivating AdditiveTypical BaseCommon SolventsGeneral Yield Range (%)Key Considerations
HATU (Internal, HOAt)DIPEA, Et₃NDMF, CH₃CN80-95Highly efficient, fast reaction times, low racemization.[1][2] Ideal for sterically hindered or electron-deficient amines. Byproducts are water-soluble.
EDC·HCl HOBt, OxymaDIPEA, Et₃N, DMAPDMF, DCM, CH₃CN60-90Economical and widely used.[3] Byproducts are water-soluble, simplifying workup.[3] Addition of HOBt or Oxyma suppresses racemization and improves efficiency.[3]
HBTU (Internal, HOBt)DIPEA, Et₃NDMF, NMP75-90Similar to HATU but can be less reactive for challenging couplings.[1][2] Byproducts are water-soluble.
PyBOP (Internal, HOBt)DIPEA, Et₃NDMF, DCM70-85Phosphonium-based reagent. Generates carcinogenic HMPA as a byproduct if the parent BOP is used. PyBOP is a safer alternative. Does not cause guanidinylation of the amine.
Acyl Chloride NonePyridine, Et₃NDCM, THF70-95Two-step process (acid to acyl chloride, then amidation). Can be high-yielding but harsh conditions (e.g., SOCl₂) may not be suitable for sensitive substrates.

Experimental Protocols

Below are detailed experimental protocols for the amide coupling of 7-Bromo-1H-indole-2-carboxylic acid with a generic primary amine (R-NH₂).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or have low nucleophilicity.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Bromo-1H-indole-2-carboxamide.

A similar coupling using 7-methyl-1H-indole-2-carboxylic acid with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride yielded the product in 56% after purification.[4][5]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely applicable protocol suitable for many common amines.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.0 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion.

  • Add DIPEA or Et₃N (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with 1M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x). If using DMF, dilute with a large volume of water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Mechanisms

General Amide Coupling Reaction

The fundamental transformation involves the activation of a carboxylic acid followed by nucleophilic attack by an amine to form an amide bond and a water molecule.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acid 7-Bromo-1H-indole- 2-carboxylic acid Amide 7-Bromo-1H-indole- 2-carboxamide Acid->Amide Amine Amine (R-NH2) Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->Amide activates Base Base (e.g., DIPEA) Base->Amide facilitates Byproducts Byproducts (e.g., H2O, Urea)

Caption: General scheme of amide bond formation.

Experimental Workflow for Amide Coupling

This diagram outlines the typical laboratory procedure for performing an amide coupling reaction.

workflow start Start setup Combine Carboxylic Acid, Solvent, and Coupling Reagent start->setup preactivate Pre-activation (Stir for 15-30 min) setup->preactivate For some reagents (e.g., HATU) add_amine Add Amine and Base setup->add_amine preactivate->add_amine react Stir at RT (2-24h, Monitor via TLC/LC-MS) add_amine->react workup Aqueous Workup (Wash with acid/base/brine) react->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for amide coupling.

Decision Tree for Protocol Selection

Choosing the right coupling protocol depends on the properties of the amine and other experimental factors.

decision_tree start Select Coupling Protocol amine_type What is the nature of the amine? start->amine_type cost Is cost a major factor? amine_type->cost Primary/Secondary (Not hindered) protocol_hatu Use HATU Protocol (High efficiency) amine_type->protocol_hatu Sterically Hindered or Electron Deficient protocol_edc Use EDC/HOBt Protocol (Economical & Robust) cost->protocol_edc Yes protocol_acyl Consider Acyl Chloride Method (Potentially higher yield) cost->protocol_acyl No

Caption: A decision guide for selecting an amide coupling protocol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-bromoindoles. The functionalization of the indole scaffold at the C7 position is a crucial strategy in medicinal chemistry for the synthesis of novel therapeutic agents and complex molecular architectures. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Heck couplings, offering detailed experimental procedures, representative data, and mechanistic insights.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1] For 7-bromoindoles, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C7 position, which is a key structural motif in many biologically active molecules.[1] The reaction is known for its mild conditions, broad substrate scope, and tolerance of various functional groups.[1]

Quantitative Data for Suzuki-Miyaura Coupling of 7-Bromo-1H-indazoles (as a model system)

The following table summarizes the optimized reaction conditions for the Suzuki-Miyaura coupling of N-substituted 7-bromo-4-sulfonamido-1H-indazoles with various arylboronic acids, which can serve as a starting point for the functionalization of 7-bromoindoles.[2]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O2 (MW)85
23-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O2 (MW)82
32-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O2 (MW)78
44-Fluorophenylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O2 (MW)80
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (10)Cs₂CO₃Dioxane/H₂O2 (MW)75

Data adapted from a study on 7-bromo-1H-indazoles, a related heterocyclic system.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add 7-bromoindole, arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 30-120 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 7-Bromoindole, Arylboronic acid, Pd Catalyst, Base Solvent Dioxane/Water Reagents->Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Microwave Heating Inert_Atmosphere->Heating Monitoring TLC / LC-MS Monitoring Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the synthesis of 7-aminoindoles by coupling 7-bromoindoles with a wide range of primary and secondary amines.[4] The choice of ligand is crucial for the success of this transformation.

Quantitative Data for Buchwald-Hartwig Amination of 4-Bromo-7-azaindoles (as a model system)

The following table presents data for the amination of N-substituted 4-bromo-7-azaindoles, providing a useful reference for the development of protocols for 7-bromoindoles.[4]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1BenzylaminePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane392
2MorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane488
3AnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane585
4N-MethylanilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane678
5IndolePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane482

Data adapted from a study on 4-bromo-7-azaindoles, a related heterocyclic system.[4]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine 7-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 L_nPd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 [L_nPd(II)(Ar)(HNR'R'')]^+X^- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L_nPd(II)(Ar)(NR'R'') deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

General Catalytic Cycle for Cross-Coupling

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for introducing alkynyl moieties onto the indole C7 position, which are valuable handles for further transformations via click chemistry or other alkyne-based reactions. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[5]

Representative Data for Sonogashira Coupling of Bromoindoles

The following table provides representative conditions for the Sonogashira coupling of bromoindoles with terminal alkynes.

EntryBromoindoleAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[6]
25-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85[6]
3Bromotryptophan derivativePhenylacetylene[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O65High[7]

Data adapted from studies on 5-bromoindole and bromotryptophan derivatives.[6][7]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

  • Reaction flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 7-bromoindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 4-6 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Negishi Coupling: C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[8] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. Organozinc reagents are generally prepared from the corresponding organohalide or organolithium/Grignard reagents.[9]

General Protocol: Negishi Coupling

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Organozinc reagent (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous THF

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

Part A: Preparation of the Organozinc Reagent (from an organohalide)

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • To a Schlenk flask containing the activated zinc, add anhydrous THF under an inert atmosphere.

  • Add the organohalide (e.g., aryl bromide or alkyl iodide) and heat the mixture to initiate the reaction (e.g., using a heat gun).

  • Stir the reaction at room temperature or with gentle heating until the organozinc reagent is formed.

Part B: Cross-Coupling Reaction

  • In a separate Schlenk flask, dissolve 7-bromoindole and Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

  • Add the freshly prepared organozinc reagent to the solution of 7-bromoindole and catalyst.

  • Stir the reaction mixture at room temperature or with heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] This reaction is a powerful tool for the synthesis of substituted alkenes. For 7-bromoindoles, the Heck reaction allows for the introduction of vinyl groups at the C7 position.

General Protocol: Heck Reaction

Materials:

  • 7-Bromoindole (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add 7-bromoindole, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent and the alkene.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any solids and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Logical_Relationships cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation 7-Bromoindole 7-Bromoindole Suzuki Suzuki-Miyaura (Boronic Acids) 7-Bromoindole->Suzuki Negishi Negishi (Organozincs) 7-Bromoindole->Negishi Heck Heck (Alkenes) 7-Bromoindole->Heck Sonogashira Sonogashira (Alkynes) 7-Bromoindole->Sonogashira Buchwald Buchwald-Hartwig (Amines) 7-Bromoindole->Buchwald

Cross-Coupling Reactions of 7-Bromoindole

References

The Ascendant Role of 7-Bromo-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A versatile scaffold for the development of novel therapeutics, 7-Bromo-1H-indole-2-carboxylic acid has emerged as a pivotal building block in the synthesis of a new generation of bioactive molecules. Its unique structural features make it a valuable starting material for creating compounds with a wide range of pharmacological activities, from antiviral to anti-inflammatory agents.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It details the synthesis of its derivatives, their biological activities, and the experimental protocols utilized in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery efforts.

A Versatile Intermediate in Drug Discovery

This compound is a versatile compound widely utilized in organic synthesis and pharmaceutical research.[1] The presence of the bromine atom at the 7-position enhances its reactivity, making it an essential building block for developing various biologically active molecules.[1] Its carboxylic acid functional group allows for easy derivatization, enabling the creation of a diverse library of compounds for screening and optimization.[1] Researchers have successfully used this compound in the synthesis of indole-based pharmaceuticals, agrochemicals, and dyes.[1]

Applications in Medicinal Chemistry

The indole-2-carboxylic acid scaffold has proven to be a promising framework for the development of inhibitors for various enzymes and receptors. While much of the research has focused on the broader class of indole-2-carboxylic acids, the 7-bromo substitution offers unique properties that can be exploited for targeted drug design.

Inhibition of HIV-1 Integrase

A significant application of indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The indole nucleus, in conjunction with the carboxylic acid at the 2-position, has been shown to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, a crucial step in inhibiting its function.[2][3]

While specific studies focusing exclusively on 7-bromo derivatives are part of a broader exploration of halogenated analogs, the principles of action remain the same. For instance, a study on 6-bromo-1H-indole-2-carboxylic acid derivatives demonstrated that the introduction of a halogenated benzene ring can effectively bind with viral DNA through π–π stacking interactions, enhancing the inhibitory effect.[2] One such derivative, compound 20a (a 6-bromo analog), showed a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM.[3] This suggests that the strategic placement of a bromine atom on the indole ring can significantly contribute to the potency of these inhibitors.

Development of CysLT1 Antagonists

Derivatives of indole-2-carboxylic acid have also been identified as novel and highly potent antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor.[4] CysLTs are potent inflammatory mediators, and their antagonism is a key strategy in treating inflammatory diseases like asthma. A high-throughput screening campaign identified an indole derivative with micromolar CysLT₁ antagonist activity (IC₅₀ value of 0.66 ± 0.19 μM).[4] Further optimization of this scaffold, including modifications at various positions of the indole ring, has led to the discovery of highly potent and selective CysLT₁ antagonists.[4] While the initial hit was not a 7-bromo derivative, this application highlights the potential of the indole-2-carboxylic acid core in developing anti-inflammatory agents.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected indole-2-carboxylic acid derivatives, illustrating the potential of this scaffold.

Compound IDTargetDerivative TypeIC₅₀ (μM)Reference
17a HIV-1 Integrase6-Halogenated Benzene Ring Derivative3.11[2]
20a HIV-1 Integrase6-Bromo-3-substituted Derivative0.13[3]
1 CysLT₁ ReceptorIndole Derivative0.66 ± 0.19[4]
17k CysLT₁ Receptor3-substituted-7-methoxy Derivative0.0059 ± 0.0011[4]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducibility and further development.

General Synthesis of Ethyl 7-Bromo-1H-indole-2-carboxylate

This protocol describes the esterification of this compound, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel chromatography to afford the pure ethyl 7-bromo-1H-indole-2-carboxylate.

Synthesis of Ethyl 7-Bromo-3-formyl-1H-indole-2-carboxylate

This protocol outlines the Vilsmeier-Haack formylation of the ethyl ester, a key step in introducing a functional group at the 3-position for further derivatization.

Materials:

  • Ethyl 7-bromo-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous sodium carbonate

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 7-bromo-1H-indole-2-carboxylate (1 equivalent) in DMF.

  • Add phosphorus oxychloride (e.g., 10 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 2 hours and then heat under reflux for another 2 hours, monitoring by TLC.

  • Cool the solution to room temperature and adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic phases and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by chromatography to obtain ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate.

Visualizing the Path to Discovery

Diagrams illustrating the synthetic pathways and biological mechanisms are essential for a clear understanding of the role of this compound in drug development.

G start This compound ester Ethyl 7-bromo-1H-indole-2-carboxylate start->ester Esterification (Ethanol, H₂SO₄) formyl Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate ester->formyl Vilsmeier-Haack (POCl₃, DMF) derivatives Diverse Bioactive Derivatives formyl->derivatives Further Derivatization

Caption: General synthetic workflow for derivatization.

G cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ inhibition Inhibition of Strand Transfer Mg1->inhibition Mg2 Mg²⁺ Mg2->inhibition inhibitor Indole-2-Carboxylic Acid Derivative inhibitor->Mg1 Chelation inhibitor->Mg2 Chelation dna Viral DNA inhibitor->dna π-π Stacking (Halogenated Ring)

Caption: Mechanism of HIV-1 integrase inhibition.

Future Perspectives

This compound continues to be a valuable scaffold in the quest for novel therapeutic agents. Its versatility allows for the creation of diverse chemical libraries, increasing the probability of discovering potent and selective modulators of various biological targets. Future research will likely focus on exploring novel derivatizations of the 7-bromoindole core to develop next-generation therapeutics for a wide range of diseases.

References

Application Notes and Protocols: Derivatization of 7-Bromo-1H-indole-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indole-2-carboxylic acid is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure," frequently found in molecules with significant biological activity. The presence of a bromine atom at the 7-position and a carboxylic acid at the 2-position provides two orthogonal reactive sites for chemical modification. This allows for the systematic synthesis of diverse compound libraries for biological screening. The carboxylic acid can be readily converted into esters, amides, and other functional groups, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[1][2] This dual functionality enables the exploration of a vast chemical space, leading to the discovery of novel therapeutic agents targeting a range of diseases.

Derivatives of bromo-indole-2-carboxylic acids have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR).[3][4][5] This document provides detailed protocols for the derivatization of this compound and outlines methodologies for their subsequent biological evaluation.

Data Presentation

The following table summarizes quantitative data for representative derivatives of bromo-indole-2-carboxylic acids, benchmarked against a known inhibitor. While the data below is for 5-bromo-indole derivatives, it serves as a strong predictive framework for the potential efficacy of the corresponding 7-bromo analogues.

CompoundDerivative TypeTarget Cancer Cell LineIC50 (µM)Binding Energy (kcal/mol) vs. EGFR
Derivative 1 CarbothioamideA549 (Lung Carcinoma)15.6 ± 1.2-8.2
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1
Derivative 2 OxadiazoleA549 (Lung Carcinoma)22.3 ± 1.8-7.9
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9
Derivative 3 Tetrahydropyridazine-3,6-dioneA549 (Lung Carcinoma)18.9 ± 1.4-8.5
HepG2 (Hepatocellular Carcinoma)24.1 ± 1.9
MCF-7 (Breast Adenocarcinoma)29.8 ± 2.5
Erlotinib Standard EGFR InhibitorA549 (Lung Carcinoma)10.2 ± 0.9-9.1
HepG2 (Hepatocellular Carcinoma)14.5 ± 1.3
MCF-7 (Breast Adenocarcinoma)18.9 ± 1.7

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Binding energy is a measure of the affinity between the ligand and the protein; more negative values suggest stronger binding.[5]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its ethyl ester, a common step to protect the carboxylic acid or to increase its solubility in organic solvents for subsequent reactions.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated aqueous solution of Sodium Bicarbonate

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL per 100 mg of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq.) dropwise to the solution.

  • Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure ethyl 7-bromo-1H-indole-2-carboxylate.

Protocol 2: Amide Coupling of this compound

This protocol details the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Add HOBt (0.1 eq.) and the desired amine (1.1 eq.) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.[6][7]

Protocol 3: Suzuki-Miyaura Cross-Coupling of Ethyl 7-bromo-1H-indole-2-carboxylate

This protocol describes the palladium-catalyzed cross-coupling of the 7-bromoindole derivative with a boronic acid to introduce aryl or heteroaryl substituents.

Materials:

  • Ethyl 7-bromo-1H-indole-2-carboxylate (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq.)

  • Triphenylphosphine (PPh3) (0.1 eq.) or a more specialized ligand like XPhos.

  • Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 eq.)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1)

Equipment:

  • Schlenk flask or a sealable reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with magnetic stirrer

  • Condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere, add ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.[8][9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-1H-indole-2-carboxylate derivative.

Mandatory Visualizations

experimental_workflow start This compound esterification Protocol 1: Esterification start->esterification amide_coupling Protocol 2: Amide Coupling start->amide_coupling ester_product Ester Derivatives esterification->ester_product amide_product Amide Derivatives amide_coupling->amide_product suzuki_coupling Protocol 3: Suzuki-Miyaura Coupling (on ester derivative) suzuki_product 7-Aryl-Indole Derivatives suzuki_coupling->suzuki_product ester_product->suzuki_coupling screening Biological Screening (e.g., EGFR Kinase Assay) ester_product->screening amide_product->screening suzuki_product->screening data Data Analysis (IC50 Determination) screening->data

Caption: Experimental workflow for the derivatization and biological screening of this compound.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Indole_Derivative 7-Bromo-Indole Derivative Indole_Derivative->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-bromo-indole derivatives.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in medicinal chemistry and drug discovery.[1][3] The indole scaffold is a privileged structure found in numerous biologically active compounds, and the functionalization at the C7-position is critical for the development of novel therapeutic agents.[1] This document provides detailed protocols and optimized conditions for the Suzuki-Miyaura coupling of 7-bromoindoles with various boronic acids, enabling the synthesis of diverse 7-arylindole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-bromoindole) to form a Pd(II) complex.[3][4]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium complex.[3][4]

  • Reductive Elimination: The coupled product (7-arylindole) is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3][4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.[3]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (7-Bromoindole) PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OH)₂ (Arylboronic Acid) + Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R' (7-Arylindole) Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reaction Setup (Add Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate and Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heat with Stirring) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Workup (Cool, Dilute, Wash) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product (7-Arylindole) H->I

References

Application of 7-Bromo-1H-indole-2-carboxylic Acid in Neurological Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in the design and synthesis of novel therapeutic agents targeting the central nervous system.[1] Its rigid bicyclic structure, coupled with the presence of a carboxylic acid and a bromine atom, provides a unique framework for molecular interactions with various biological targets implicated in neurological disorders. The indole-2-carboxylic acid moiety is a recognized pharmacophore for antagonists of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[2] Derivatives of this core structure have demonstrated significant potential in modulating NMDA receptor activity, a key player in synaptic plasticity, learning, memory, and excitotoxicity.

This document provides detailed application notes on the utility of this compound in neurological drug discovery, focusing on its role as a precursor for NMDA receptor glycine site antagonists. It also includes comprehensive experimental protocols for the evaluation of such compounds.

Application Notes

The primary application of this compound in neurological drug discovery is as a starting material for the synthesis of antagonists targeting the glycine binding site of the NMDA receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3] Antagonism at the glycine site offers a subtle yet effective mechanism to modulate NMDA receptor activity, potentially mitigating the excitotoxicity associated with neurological conditions such as stroke, epilepsy, and neurodegenerative diseases, without the severe side effects associated with direct channel blockers.

The bromine atom at the 7-position of the indole ring can be exploited for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related indole-2-carboxylate derivatives have shown that substitutions on the indole nucleus significantly influence binding affinity for the glycine site.[4]

Data Presentation

CompoundSubstitution PatternAssay TypeTargetAffinity (Kᵢ)Reference
Indole-2-carboxylic acidUnsubstituted[³H]glycine bindingNMDA ReceptorCompetitive[2]
6-Chloro-indole-2-carboxylic acid6-Chloro[³H]glycine bindingNMDA Receptor< 1 µM[4]
4,6-Dichloro-indole-2-carboxylic acid derivative4,6-Dichloro[³H]glycine bindingNMDA ReceptorpKi = 8.5
Tricyclic indole-2-carboxylic acid derivative (SM-31900)Tricyclic anilideRadioligand bindingNMDA Receptor1.0 ± 0.1 nM[5]

This table presents data for derivatives of indole-2-carboxylic acid to illustrate the potential of the scaffold. The affinity of this compound itself would need to be determined experimentally.

Mandatory Visualization

Signaling Pathway Diagram

Caption: NMDA Receptor Signaling and Antagonism.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start This compound Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Binding_Assay [³H]Glycine Binding Assay Purification->Binding_Assay Functional_Assay Whole-Cell Patch Clamp Purification->Functional_Assay Ki_Determination Determine Kᵢ values Binding_Assay->Ki_Determination IC50_Determination Determine IC₅₀ values Functional_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Determination->SAR_Analysis IC50_Determination->SAR_Analysis

References

Application Notes and Protocols: Synthesis of Novel Heterocycles from 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of novel heterocyclic compounds derived from 7-Bromo-1H-indole-2-carboxylic acid. This versatile starting material, possessing both a reactive carboxylic acid function and a bromine atom, serves as a valuable scaffold for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. The protocols outlined below describe the synthesis of two distinct fused-indole heterocyclic systems: a pyridazino[4,5-b]indolone and an indolo[2,1-a]isoquinoline derivative, showcasing different synthetic strategies.

Synthesis of 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one

This protocol details a three-step synthesis of 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one, a novel heterocyclic system with potential as a pharmacophore. The synthetic route involves an initial esterification of the starting material, followed by a Vilsmeier-Haack formylation at the C-3 position of the indole ring, and subsequent cyclization with hydrazine hydrate.

Experimental Protocols

Step 1: Esterification of this compound

A solution of this compound (1.0 eq) in absolute ethanol (10 mL per 1 g of starting material) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Ethyl 7-bromo-1H-indole-2-carboxylate, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation of Ethyl 7-bromo-1H-indole-2-carboxylate

To a solution of Ethyl 7-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (5 mL per 1 g of ester), phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is carefully poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate.

Step 3: Cyclization to 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one

A mixture of Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol (15 mL per 1 g of starting material) is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product, 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one.

Data Presentation
StepProductStarting MaterialReagentsYield (%)M.P. (°C)
1Ethyl 7-bromo-1H-indole-2-carboxylateThis compoundEthanol, H₂SO₄90-95145-147
2Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylateEthyl 7-bromo-1H-indole-2-carboxylatePOCl₃, DMF80-85198-200
38-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-oneEthyl 7-bromo-3-formyl-1H-indole-2-carboxylateHydrazine hydrate75-80>300

Synthetic Workflow

Synthesis_Workflow_1 start This compound ester Ethyl 7-bromo-1H-indole-2-carboxylate start->ester   Ethanol, H₂SO₄ (cat.) Reflux, 4-6h formyl Ethyl 7-bromo-3-formyl-1H-indole-2-carboxylate ester->formyl   POCl₃, DMF 0°C to RT, 2-3h product 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one formyl->product   Hydrazine hydrate Ethanol, Reflux, 8-12h

Caption: Synthetic pathway for 8-Bromo-2,5-dihydropyridazino[4,5-b]indol-4-one.

Synthesis of 5-Aryl-5,6-dihydroindolo[2,1-a]isoquinolin-6-ones via Palladium-Catalyzed Annulation

This protocol describes a modern approach to constructing a polycyclic heterocyclic system, the indolo[2,1-a]isoquinoline core, through a palladium-catalyzed intramolecular C-H activation/C-C bond formation cascade. The synthesis begins with the amidation of this compound, followed by a Suzuki coupling to introduce an aryl group, and finally, an intramolecular annulation reaction.

Experimental Protocols

Step 1: Amidation of this compound

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per 1 g of acid) is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the desired primary amine (1.1 eq). The reaction is stirred for an additional 12-18 hours. The reaction mixture is then diluted with DCM and washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the corresponding N-substituted-7-bromo-1H-indole-2-carboxamide.

Step 2: Suzuki Coupling of N-Aryl-7-bromo-1H-indole-2-carboxamide

A mixture of the N-substituted-7-bromo-1H-indole-2-carboxamide (1.0 eq), an appropriate arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq) is placed in a reaction vessel under an inert atmosphere. A degassed solution of a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a solvent mixture like dioxane/water (4:1) is added. The reaction mixture is heated to 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the 7-aryl-1H-indole-2-carboxamide derivative.

Step 3: Palladium-Catalyzed Intramolecular Annulation

The 7-aryl-1H-indole-2-carboxamide derivative (1.0 eq) is dissolved in a suitable solvent such as acetic acid. A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and an oxidant like copper(II) acetate (Cu(OAc)₂, 2.0 eq) are added. The mixture is heated to 100-120 °C for 12-24 hours under an air or oxygen atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography to give the final 5-Aryl-5,6-dihydroindolo[2,1-a]isoquinolin-6-one.

Data Presentation
StepProductStarting MaterialReagentsYield (%)M.P. (°C)
1N-Aryl-7-bromo-1H-indole-2-carboxamideThis compoundArylamine, EDCI, HOBt70-85Varies
2N-Aryl-7-aryl-1H-indole-2-carboxamideN-Aryl-7-bromo-1H-indole-2-carboxamideArylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃60-75Varies
35-Aryl-5,6-dihydroindolo[2,1-a]isoquinolin-6-oneN-Aryl-7-aryl-1H-indole-2-carboxamidePd(OAc)₂, Cu(OAc)₂50-65Varies

Synthetic Workflow

Synthesis_Workflow_2 start This compound amide N-Aryl-7-bromo-1H- indole-2-carboxamide start->amide   Arylamine, EDCI, HOBt DCM, RT, 12-18h suzuki N-Aryl-7-aryl-1H- indole-2-carboxamide amide->suzuki   Arylboronic acid, Pd(OAc)₂, SPhos K₂CO₃, Dioxane/H₂O, 80-100°C product 5-Aryl-5,6-dihydroindolo[2,1-a] isoquinolin-6-one suzuki->product   Pd(OAc)₂, Cu(OAc)₂ Acetic Acid, 100-120°C

Caption: Synthesis of 5-Aryl-5,6-dihydroindolo[2,1-a]isoquinolin-6-one.

Application Notes and Protocols: 7-Bromo-1H-indole-2-carboxylic Acid in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1H-indole-2-carboxylic acid is a pivotal heterocyclic building block in the synthesis of novel anti-cancer agents. While the parent compound exhibits limited intrinsic biological activity, its strategic derivatization has yielded a multitude of potent molecules targeting critical pathways in cancer progression. The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. The presence of the bromine atom and the carboxylic acid functional group on the 7- and 2-positions, respectively, provides versatile handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from this compound. The primary focus is on derivatives that function as inhibitors of key receptor tyrosine kinases (RTKs), namely the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: Targeting Key Signaling Pathways in Oncology

Derivatives of this compound have demonstrated significant efficacy in inhibiting cancer cell proliferation, survival, and angiogenesis by targeting dysregulated signaling pathways.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals.[1] This pathway, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR axes, plays a crucial role in cell proliferation, differentiation, and survival.[2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[1] Indole-based inhibitors, including derivatives of this compound such as carbothioamides and oxadiazoles, have been developed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[4]

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[5] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream signaling pathways like the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation and migration.[6][7] Hydrazone derivatives of this compound have been identified as potent inhibitors of VEGFR-2, effectively blocking angiogenesis.[6]

Data Presentation: In Vitro Anti-Cancer Activity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Derivative TypeCompound IDTarget(s)Cancer Cell LineIC50 (µM)
CarbothioamideDerivative 3aEGFRA549 (Lung Carcinoma)15.6 ± 1.2
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1
CarbothioamideDerivative 3bEGFRA549 (Lung Carcinoma)22.3 ± 1.8
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9
CarbothioamideDerivative 3fEGFRA549 (Lung Carcinoma)18.9 ± 1.4
HepG2 (Hepatocellular Carcinoma)24.1 ± 1.9
MCF-7 (Breast Adenocarcinoma)29.8 ± 2.5
TriazoleDerivative 7EGFRA549 (Lung Carcinoma)25.4 ± 2.0
HepG2 (Hepatocellular Carcinoma)31.5 ± 2.6
MCF-7 (Breast Adenocarcinoma)38.2 ± 3.3
Indole-basedCompound 7VEGFR-2MCF-7 (Breast Adenocarcinoma)12.93
HCT 116 (Colon Carcinoma)11.52
Nicotinamide-basedCompound 6VEGFR-2HCT-116 (Colon Carcinoma)9.3 ± 0.02
HepG-2 (Hepatocellular Carcinoma)7.8 ± 0.025
Nicotinamide-basedCompound 8VEGFR-2HCT-116 (Colon Carcinoma)5.4
HepG2 (Hepatocellular Carcinoma)7.1
Indolin-2-one basedCompound 17aVEGFR-2MCF-7 (Breast Adenocarcinoma)0.74
HepG2 (Hepatocellular Carcinoma)1.13

Experimental Protocols

Synthesis of Anti-Cancer Derivatives from this compound

The following is a general multi-step protocol for the synthesis of various heterocyclic derivatives from this compound.

Step 1: Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

  • To a solution of this compound in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 2: Synthesis of 7-Bromo-1H-indole-2-carbohydrazide

  • Dissolve the ethyl 7-bromo-1H-indole-2-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-10 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The carbohydrazide product will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain 7-bromo-1H-indole-2-carbohydrazide.

Step 3: Synthesis of N-Substituted Carbothioamide Derivatives

  • To a solution of 7-bromo-1H-indole-2-carbohydrazide in ethanol, add the appropriate isothiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the carbothioamide derivative usually precipitates.

  • Filter the solid, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Step 4: Synthesis of 1,3,4-Oxadiazole Derivatives

  • To a solution of 7-bromo-1H-indole-2-carbohydrazide in a suitable solvent like phosphorus oxychloride (POCl3), add the desired carboxylic acid.

  • Reflux the mixture for 6-8 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • The precipitated solid is filtered, washed with water, and then with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from an appropriate solvent to yield the 1,3,4-oxadiazole derivative.

Step 5: Synthesis of 1,2,4-Triazole Derivatives

  • A mixture of 7-bromo-1H-indole-2-carbohydrazide and the desired aldehyde in ethanol with a catalytic amount of acetic acid is refluxed for 2-4 hours to form the corresponding Schiff base.

  • The intermediate Schiff base is then cyclized in the presence of a suitable oxidizing agent (e.g., ferric chloride or iodine in the presence of a base) to form the 1,2,4-triazole ring.

  • The reaction mixture is worked up by pouring it into cold water, and the precipitated product is filtered, washed, and purified by recrystallization.

In Vitro Anti-Cancer Activity Assays

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration using a dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare a 1x kinase buffer and serial dilutions of the test compound.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.[5]

  • Initiation: Initiate the kinase reaction by adding a mixture of the VEGFR-2 specific substrate and ATP.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[5]

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) according to the manufacturer's protocol. This reagent measures the amount of ATP consumed.[1][5]

  • Signal Measurement: Measure the luminescence using a plate reader. A higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus higher inhibition.[1]

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Bromo-1H-indole-2-carboxylic acid Derivatives Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF-A VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis Inhibitor 7-Bromo-1H-indole-2-carboxylic acid Derivatives Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Carbothioamides, Oxadiazoles, Hydrazones) Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 values InVitro->Cytotoxicity KinaseAssay Kinase Inhibition Assay (EGFR/VEGFR-2) InVitro->KinaseAssay Lead Lead Compound Identification Cytotoxicity->Lead KinaseAssay->Lead

Caption: Experimental Workflow for Anti-Cancer Agent Development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Bromo-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of ethyl 7-bromo-1H-indole-2-carboxylate is giving a low yield. What are the potential causes and solutions?

A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:

  • Purity of Reactants: Ensure the (2-bromophenyl)hydrazine and ethyl pyruvate are of high purity. Impurities can lead to undesirable side reactions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2] The optimal catalyst and its concentration should be determined experimentally. Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[1] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal temperature and reaction time.

  • Solvent: The choice of solvent can significantly impact the reaction. Acetic acid is a commonly used solvent for this reaction.

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

Q2: I am observing multiple spots on my TLC plate during the Fischer indole synthesis. What are the likely side products and how can I minimize them?

A2: The formation of multiple spots on a TLC plate indicates the presence of side products. Common side reactions in the Fischer indole synthesis include the formation of isomeric indole products and products from cleavage of the N-N bond in the hydrazine. To minimize these:

  • Control Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can promote side reactions.

  • Choice of Catalyst: The acidity of the catalyst can influence the reaction pathway. A systematic screening of different acid catalysts may be necessary to find the one that favors the formation of the desired product.

  • Purification of Hydrazone Intermediate: While often performed as a one-pot reaction, isolation and purification of the intermediate hydrazone before the cyclization step can sometimes lead to a cleaner reaction and higher yield of the final product.

Q3: The hydrolysis of ethyl 7-bromo-1H-indole-2-carboxylate is incomplete. How can I drive the reaction to completion?

A3: Incomplete hydrolysis of the ethyl ester is a frequent problem. Here are some troubleshooting steps:

  • Extend Reaction Time: Monitor the reaction progress using TLC or HPLC. Continue the reaction until the starting material (the ethyl ester) is no longer visible.

  • Increase Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the saponification to completion.

  • Co-solvent: Using a co-solvent system, such as methanol/water or ethanol/water, can improve the solubility of the ester and facilitate the hydrolysis.

  • Temperature: Ensure the reaction is maintained at a suitable temperature (e.g., reflux) to ensure a sufficient reaction rate.

Q4: I am having difficulty with the purification of the final this compound. What are the recommended methods?

A4: Purification can be challenging due to the presence of impurities. The most common methods are:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent system needs to be determined experimentally. Common solvents for recrystallizing indole-2-carboxylic acids include ethanol, methanol, or mixtures of an organic solvent and water.[3]

  • Acid-Base Extraction: The carboxylic acid functional group allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A common mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve the elution of the carboxylic acid.

Q5: My final product is colored. What is the cause and how can I decolorize it?

A5: Colored impurities in indole synthesis often arise from oxidation of the indole ring. To decolorize the product:

  • Activated Carbon: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The solution is then hot-filtered to remove the carbon before cooling to crystallize the product.

  • Inert Atmosphere: As mentioned earlier, performing the synthesis and purification steps under an inert atmosphere can help prevent the formation of colored oxidation byproducts.

Troubleshooting Guides

Low Yield in Fischer Indole Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInsufficiently acidic catalystScreen different Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂, PPA).
Low reaction temperatureGradually increase the reaction temperature while monitoring for product decomposition by TLC.
Short reaction timeIncrease the reaction time and monitor the progress by TLC until completion.
Formation of multiple productsNon-optimal catalystExperiment with different acid catalysts to find one that is more selective.
High reaction temperatureLower the reaction temperature to reduce the rate of side reactions.
Impure starting materialsUse freshly purified (e.g., distilled or recrystallized) starting materials.
Product decompositionExcessive heat or prolonged reactionOptimize the reaction time and temperature by careful monitoring.
Oxidative degradationConduct the reaction under an inert atmosphere (N₂ or Ar).
Issues with Hydrolysis of Ethyl Ester
Symptom Possible Cause Suggested Solution
Incomplete hydrolysisInsufficient baseIncrease the molar equivalents of NaOH or KOH.
Short reaction timeExtend the reflux time and monitor by TLC.
Poor solubility of esterUse a co-solvent system like methanol/water or ethanol/water.
Product loss during workupProduct is soluble in the filtrateEnsure complete precipitation by adjusting the pH carefully to the isoelectric point (typically pH 3-4).[3]
Premature precipitation of impuritiesFilter the basic solution before acidification to remove any insoluble impurities.
Decarboxylation of the productOverheating in acidic conditionsCool the reaction mixture before and during the acidification step. Add the acid slowly to avoid localized heating.[3]

Data Presentation

Comparison of Catalysts in Fischer Indole Synthesis (General)
Catalyst Category Typical Conditions Reported Advantages/Disadvantages
H₂SO₄, HClBrønsted AcidAcetic acid, refluxStrong acids, can sometimes lead to side reactions or decomposition.[2]
p-Toluenesulfonic acidBrønsted AcidToluene, refluxMilder than H₂SO₄, often gives cleaner reactions.
ZnCl₂, BF₃·OEt₂Lewis AcidAcetic acid or neat, heatEffective catalysts, but can be hygroscopic and require anhydrous conditions.[2]
Polyphosphoric acid (PPA)Brønsted AcidNeat, 100-160°COften gives high yields, but workup can be difficult due to its viscosity.[1]
Microwave-assisted-Various catalysts/solventsCan significantly reduce reaction times and improve yields.[1]

Note: The optimal catalyst is highly substrate-dependent and should be determined experimentally for the synthesis of this compound.

Reported Yield for Hydrolysis of a Related Compound
Starting Material Product Yield Purity (HPLC) Appearance Reference
Ethyl 5-bromoindole-2-carboxylate5-Bromo-1H-indole-2-carboxylic acid91%≥96%Off-white solid[3]

This data is for the closely related 5-bromo isomer and can serve as a benchmark for the synthesis of the 7-bromo isomer.

Experimental Protocols

Method 1: Fischer Indole Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate followed by Hydrolysis

Step 1: Synthesis of Ethyl 7-bromo-1H-indole-2-carboxylate

  • Hydrazone Formation (One-Pot): In a round-bottom flask equipped with a reflux condenser, dissolve (2-bromophenyl)hydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.05 equivalents) in glacial acetic acid.

  • Cyclization: Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress by TLC. The reaction time can vary but is typically in the range of 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude product will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and any inorganic salts.

  • Purification: The crude ethyl 7-bromo-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

  • Saponification: In a round-bottom flask, suspend the crude or purified ethyl 7-bromo-1H-indole-2-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Cool the filtrate in an ice bath and slowly add 10% hydrochloric acid with vigorous stirring until the pH of the solution is between 3 and 4. The product will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash the solid with cold water, and dry it under vacuum.

Method 2: Reissert Synthesis of this compound

Step 1: Condensation of 2-Bromo-6-nitrotoluene with Diethyl Oxalate

  • Base Preparation: Prepare a solution of potassium ethoxide in absolute ethanol in a three-necked flask under an inert atmosphere.

  • Condensation: To the cooled potassium ethoxide solution, add diethyl oxalate followed by the dropwise addition of 2-bromo-6-nitrotoluene.

  • Reaction: Stir the mixture at room temperature for 24 hours. The potassium salt of ethyl 2-(2-bromo-6-nitrophenyl)-2-oxoacetate will precipitate.

  • Isolation: Collect the salt by filtration and wash with anhydrous ether.

Step 2: Reductive Cyclization

  • Reduction: Dissolve the potassium salt from the previous step in glacial acetic acid. Add a catalyst such as zinc dust or conduct catalytic hydrogenation (e.g., using H₂ and a platinum catalyst).

  • Reaction: Stir the mixture until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

  • Work-up: Remove the catalyst by filtration. Pour the filtrate into ice water to precipitate the ethyl 7-bromo-1H-indole-2-carboxylate.

  • Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid as described in Method 1, Step 2.

Visualizations

Fischer_Indole_Synthesis_Workflow start Start reactants 2-Bromophenylhydrazine + Ethyl Pyruvate start->reactants hydrazone_formation Hydrazone Formation (in Acetic Acid) reactants->hydrazone_formation cyclization Cyclization (Heat) hydrazone_formation->cyclization workup Work-up (Precipitation in Water) cyclization->workup purification Purification (Recrystallization) workup->purification ester_product Ethyl 7-bromo-1H-indole-2-carboxylate purification->ester_product hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Reissert_Synthesis_Workflow start Start reactants 2-Bromo-6-nitrotoluene + Diethyl Oxalate start->reactants condensation Condensation (Potassium Ethoxide) reactants->condensation salt_intermediate Potassium Salt Intermediate condensation->salt_intermediate reductive_cyclization Reductive Cyclization (e.g., Zn/AcOH or H₂/Pt) salt_intermediate->reductive_cyclization ester_product Ethyl 7-bromo-1H-indole-2-carboxylate reductive_cyclization->ester_product hydrolysis Hydrolysis (NaOH, EtOH/H₂O, Reflux) ester_product->hydrolysis acidification Acidification (HCl) hydrolysis->acidification final_product This compound acidification->final_product

Caption: Workflow for the Reissert Synthesis of this compound.

Troubleshooting_Low_Yield low_yield Low Yield Observed check_purity Check Purity of Starting Materials low_yield->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) low_yield->optimize_catalyst optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time use_inert_atm Use Inert Atmosphere low_yield->use_inert_atm

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Purification of 7-Bromo-1H-indole-2-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Bromo-1H-indole-2-carboxylic acid from a crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a light brown solid.[1] Key quantitative properties are summarized in the table below.

PropertyValue
CAS Number 16732-71-1[1]
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.06 g/mol [1]
Appearance Light brown solid[1]
Storage 0 - 8 °C[1]

Q2: What are the common impurities in a crude reaction mixture of this compound?

While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of similar indole-2-carboxylic acids include:

  • Unreacted starting materials: Such as the corresponding ethyl ester, if the synthesis involves hydrolysis.[2][3]

  • Colored impurities: These often arise from the oxidation or polymerization of the electron-rich indole ring.[3]

  • Decarboxylation byproducts: Indole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or in acidic conditions, leading to the formation of 7-bromoindole.[2]

Q3: What are the recommended primary purification methods for this compound?

The most common and effective purification methods for indole-2-carboxylic acid derivatives are recrystallization and column chromatography.[3] For removing colored impurities, treatment with activated carbon can be a useful preliminary step.[4]

Troubleshooting Guides

Issue 1: The isolated product is off-white, yellow, or brown instead of a pure white solid.

Problem: The final product after initial isolation or recrystallization retains a noticeable color, indicating the presence of impurities.

Possible Causes & Solutions:

  • Oxidation of the Indole Ring: Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products.[3]

    • Troubleshooting:

      • Perform purification steps, particularly recrystallization, under an inert atmosphere (e.g., nitrogen or argon).

      • Use degassed solvents to minimize dissolved oxygen.

      • Protect the solutions and solid product from light.

  • Persistent Colored Impurities: The chosen purification method may not be effectively removing all colored byproducts.

    • Troubleshooting:

      • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon, and heat to reflux for a short period. Filter the hot solution to remove the carbon before proceeding with crystallization.[4]

      • Optimize Recrystallization Solvent: Experiment with different solvent systems to find one that effectively leaves the colored impurities in the mother liquor.

Issue 2: Low recovery of the product after recrystallization.

Problem: A significant amount of this compound is lost during the recrystallization process.

Possible Causes & Solutions:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a substantial portion of the product remaining dissolved in the mother liquor upon cooling.

    • Troubleshooting: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: The product crystallizes too quickly, especially during a hot filtration step, leading to loss of product on the filter paper.

    • Troubleshooting: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.

  • Incomplete Crystallization: Not allowing sufficient time or low enough temperature for crystallization to complete.

    • Troubleshooting: After the solution has cooled to room temperature, place it in an ice bath or refrigerate to maximize crystal formation.

Issue 3: The product streaks during silica gel column chromatography, leading to poor separation.

Problem: this compound does not move as a tight band on the silica gel column, resulting in broad fractions and co-elution with impurities.

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: The acidic carboxylic acid group can interact strongly with the slightly acidic silica gel, causing tailing and streaking.

    • Troubleshooting:

      • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica gel.[3]

      • Use Reversed-Phase Chromatography: Consider using a C18 reversed-phase column. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acidifier like trifluoroacetic acid (TFA).[3]

Experimental Protocols

Recrystallization Protocol

This is a general protocol that may require optimization for the specific crude mixture.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, methanol/water)

  • Activated carbon (optional)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable alcohol (e.g., ethanol or methanol) and heat the mixture gently while stirring to dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated carbon, and then heat to reflux for 10-15 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot alcoholic solution until the solution becomes slightly turbid. Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold alcohol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol (Normal Phase)

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, with 0.1-1% acetic or formic acid)

  • Standard chromatography column and accessories

Procedure:

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude 7-Bromo-1H-indole- 2-carboxylic acid dissolve Dissolve in Minimum Hot Solvent crude->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter crystallize Crystallize by Cooling hot_filter->crystallize isolate Isolate Crystals by Vacuum Filtration crystallize->isolate dry Dry Under Vacuum isolate->dry pure_product Pure 7-Bromo-1H-indole- 2-carboxylic acid dry->pure_product

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingLogic start Purification Attempt check_purity Check Purity & Color start->check_purity is_pure Is product pure and white? check_purity->is_pure end Purification Complete is_pure->end Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No issue Identify Issue: - Colored Product - Low Recovery - Streaking on Column troubleshoot->issue solution Implement Solution: - Activated Carbon/Inert Atmosphere - Optimize Solvent/Cooling - Acidify Mobile Phase issue->solution solution->start Re-purify

Caption: A logical diagram for troubleshooting common issues during the purification of this compound.

References

Overcoming solubility issues of 7-Bromo-1H-indole-2-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1H-indole-2-carboxylic acid, focusing on overcoming its solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water. Its indole ring structure contributes to its hydrophobicity, while the carboxylic acid group provides a site for ionization, which can be exploited to enhance solubility in aqueous solutions. It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The bromine substitution at the 7-position is anticipated to slightly decrease its solubility in polar protic solvents compared to the parent indole-2-carboxylic acid.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?

A2: This is a common issue for poorly soluble compounds. The precipitation is likely occurring because the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present. The DMSO from the stock solution acts as a co-solvent, but its solubilizing effect is significantly reduced upon high dilution in the aqueous medium.

Q3: How can I increase the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:

  • pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Use of Co-solvents: Incorporating a higher percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 300) in the final solution can maintain solubility. However, the concentration of the co-solvent must be compatible with your experimental system to avoid toxicity or off-target effects.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic indole portion of the molecule within the cavity of a cyclodextrin can significantly improve its aqueous solubility.

Q4: What is the recommended pH range for dissolving this compound in aqueous buffers?

Q5: Are there any stability concerns I should be aware of when working with this compound in solution?

A5: Yes, indole-containing compounds can be susceptible to oxidation and photodegradation. It is recommended to prepare aqueous solutions fresh for each experiment and to protect them from light by using amber vials or covering the containers with aluminum foil. For stock solutions in DMSO, storage at -20°C is recommended to minimize degradation.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Aqueous Buffer

Symptoms:

  • Visible cloudiness or solid particles in the solution after diluting a DMSO stock.

  • Inconsistent results in biological assays.

Troubleshooting Workflow:

G start Precipitation Observed step1 Verify Final Concentration vs. Solubility Limit start->step1 step2 Option A: pH Adjustment step1->step2 If concentration is too high step3 Option B: Increase Co-solvent step1->step3 If pH adjustment is not feasible step4 Option C: Cyclodextrin Complexation step1->step4 If co-solvents interfere with assay step5 Prepare a Saturated Solution and Determine Solubility step1->step5 If solubility unknown step6 Adjust Buffer pH > 7.0 step2->step6 step7 Increase Final DMSO/Ethanol % (check cell tolerance) step3->step7 step8 Prepare Cyclodextrin Inclusion Complex step4->step8 end Clear Solution Obtained step6->end step7->end step8->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Verify Concentration: Check if the final concentration of this compound in your aqueous buffer exceeds its estimated solubility (see Table 1).

  • pH Adjustment Protocol:

    • Prepare your aqueous buffer.

    • While stirring, slowly add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH to a target of 7.4-8.0.

    • Add the DMSO stock solution of the compound to the pH-adjusted buffer.

    • If precipitation still occurs, a higher pH may be necessary, or an alternative method should be considered.

  • Co-solvent Optimization:

    • Determine the maximum percentage of co-solvent (e.g., DMSO, ethanol) that is tolerated by your experimental system (e.g., cell line). This is typically between 0.1% and 1%.

    • Prepare a dilution series of your compound in the aqueous buffer with increasing concentrations of the co-solvent to find the minimum concentration required to maintain solubility.

  • Cyclodextrin Complexation Protocol:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM).

    • Add the this compound to the cyclodextrin solution and stir vigorously or sonicate until the compound is fully dissolved. This can be done at room temperature or with gentle heating.

    • This solution can then be used in your experiments.

Issue 2: Inconsistent or Low Compound Activity in Biological Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected biological activity.

Logical Relationship Diagram:

G cluster_0 Potential Causes cluster_1 Observed Effect a Incomplete Dissolution d Inconsistent/Low Activity a->d b Compound Degradation b->d c Interaction with Assay Components c->d

Caption: Factors leading to inconsistent assay results.

Troubleshooting Steps:

  • Ensure Complete Dissolution: Before adding the compound to your assay, visually inspect the stock and final solutions for any signs of precipitation. If necessary, use one of the solubilization methods described above.

  • Assess Compound Stability:

    • Prepare fresh solutions for each experiment.

    • Protect solutions from light.

    • If the experiment is long, consider the stability of the compound under the assay conditions (e.g., temperature, pH). A time-course experiment can help determine if the compound is degrading over time.

  • Check for Assay Interference:

    • Some assay components (e.g., proteins in serum) can bind to the compound, reducing its free concentration and apparent activity.

    • Run appropriate controls, including the vehicle (e.g., DMSO) alone, to ensure that the solvent is not affecting the assay.

Data Presentation

Table 1: Estimated Solubility of this compound

Solvent SystemEstimated Solubility (at 25°C)Notes
Water (pH ~5-6)< 0.1 mg/mLSparingly soluble.
Phosphate-Buffered Saline (PBS, pH 7.4)0.1 - 1 mg/mLSolubility increases due to deprotonation of the carboxylic acid.
Dimethyl Sulfoxide (DMSO)> 50 mg/mLHigh solubility.[1]
Ethanol1 - 10 mg/mLModerately soluble.
10% DMSO in PBS (pH 7.4)1 - 5 mg/mLCo-solvent effect enhances solubility.
20% HP-β-CD in Water5 - 20 mg/mLCyclodextrin complexation significantly improves solubility.

Note: The values in this table are estimates based on the properties of structurally related compounds and general principles of solubility. Experimental determination is recommended for precise measurements.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Scintillation vials or other sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment (25°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.

  • Agitate the vials at a constant temperature (25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with the mobile phase (for HPLC) or buffer (for UV-Vis) to a concentration within the linear range of a previously established calibration curve.

  • Determine the concentration of the dissolved compound using a validated analytical method.

  • The calculated concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

Objective: To prepare a concentrated aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Deionized water

  • 0.1 M NaOH solution

  • pH meter

Methodology:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add approximately 80% of the final volume of deionized water.

  • While stirring, slowly add 0.1 M NaOH dropwise until the solid completely dissolves.

  • Monitor the pH of the solution. Adjust the pH to the desired level (e.g., 7.4-8.0) by adding more 0.1 M NaOH or a dilute acid (e.g., 0.1 M HCl) if necessary.

  • Once the compound is fully dissolved and the pH is stable, add deionized water to the final volume.

  • Filter the solution through a 0.22 µm filter to sterilize and remove any remaining particulates.

Visualization of Key Concepts

G cluster_0 Solubility Enhancement Strategies cluster_1 Desired Outcome A pH Adjustment (Deprotonation) D Increased Aqueous Solubility of This compound A->D B Co-solvents (e.g., DMSO, Ethanol) B->D C Cyclodextrin Complexation C->D

Caption: Key strategies for enhancing aqueous solubility.

References

Technical Support Center: Synthesis of 7-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 7-bromoindole and its subsequent derivatives.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis and functionalization of 7-bromoindole.

Issue 1: Poor Regioselectivity in the Bromination of Indole

Question: I am attempting to synthesize 7-bromoindole by direct bromination of indole, but I am getting a mixture of isomers, primarily 3-bromoindole. How can I improve selectivity for the C7 position?

Answer: Direct electrophilic bromination of an unprotected indole is generally not selective for the C7 position. The pyrrole ring is significantly more electron-rich than the benzene ring, making the C3 position the most kinetically favorable site for electrophilic attack.[1] To achieve C7 selectivity, consider the following strategies:

  • N-Protection and Directed Metalation: Protecting the indole nitrogen with a suitable directing group is a common and effective strategy. The protecting group can sterically hinder the C2 and C3 positions and facilitate directed lithiation or borylation at the C7 position, which can then be converted to the bromide.

  • Chelation-Assisted C-H Functionalization: Certain directing groups installed on the indole nitrogen can chelate to a metal catalyst (e.g., Palladium, Rhodium), directing C-H activation and subsequent bromination specifically to the C7 position.[2][3]

  • Reaction Conditions Control: While less effective for achieving high C7 selectivity, carefully controlling the reaction temperature and the rate of addition of the brominating agent can help minimize side reactions.[1]

Issue 2: Formation of Di- and Poly-brominated Byproducts

Question: My reaction is producing significant amounts of di- and poly-brominated indoles, leading to a low yield of the desired 7-bromoindole.

Answer: Over-bromination is a common side reaction when the reaction conditions are not carefully controlled.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br₂). Use no more than one equivalent relative to your starting material.

  • Lower the Temperature: Perform the reaction at a low temperature (e.g., 0 to -78 °C) to decrease the reaction rate and improve selectivity for mono-bromination.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture.

  • Monitor the Reaction: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction as soon as the starting material is consumed, preventing further bromination of the product.

Issue 3: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am using 7-bromoindole in a Suzuki or Sonogashira coupling reaction, but my yields are consistently low and I observe several byproducts. What are the likely side reactions and how can I mitigate them?

Answer: Low yields in cross-coupling reactions with 7-bromoindole are often due to three main side reactions: homocoupling, dehalogenation, and catalyst decomposition.

A. Homocoupling:

  • Suzuki Reaction: Homocoupling of the boronic acid partner is a common byproduct, often promoted by the presence of oxygen.[4][5]

  • Sonogashira Reaction: Oxidative homocoupling of the terminal alkyne (Glaser coupling) is a major side reaction, especially when using a copper(I) co-catalyst.[6][7][8]

Solutions:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[7][9]

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are pure and anhydrous.

  • Consider Copper-Free Conditions (for Sonogashira): To avoid Glaser coupling, utilize a copper-free Sonogashira protocol.[6][7]

B. Dehalogenation (Hydrodehalogenation): This side reaction replaces the bromine atom with a hydrogen, yielding indole. It can be promoted by harsh conditions.[9][10]

Solutions:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[9]

  • Screen Bases and Solvents: The choice of base and solvent can significantly influence the extent of dehalogenation. Experiment with different conditions to find the optimal system for your specific substrates.

C. Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates the decomposition and precipitation of the palladium catalyst, leading to a loss of catalytic activity.[6]

Solutions:

  • Use Appropriate Ligands: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is critical to stabilize the palladium catalyst.

  • Optimize Reaction Conditions: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Logical Troubleshooting Workflow

The following diagram provides a step-by-step workflow for troubleshooting common issues in the synthesis and use of 7-bromoindole derivatives.

G start Problem Encountered (Low Yield / Impure Product) decision1 Which Reaction Stage? start->decision1 stage1 Synthesis of 7-Bromoindole (e.g., Bromination) decision1->stage1 Synthesis stage2 Derivatization of 7-Bromoindole (e.g., Suzuki, Sonogashira) decision1->stage2 Derivatization problem1 Identify Primary Issue stage1->problem1 issue1a Mixture of Isomers (Poor Regioselectivity) problem1->issue1a Regioselectivity issue1b Di-/Poly-brominated Products (Over-bromination) problem1->issue1b Purity solution1a Solution: - Use N-Protecting/Directing Group - Employ Directed Metalation - Chelation-Assisted C-H Activation issue1a->solution1a solution1b Solution: - Control Stoichiometry (≤1 eq. Br+) - Lower Reaction Temperature - Slow Reagent Addition issue1b->solution1b problem2 Identify Primary Byproduct stage2->problem2 issue2a Homocoupling Product (Boronic Acid Dimer / Diyne) problem2->issue2a issue2b Dehalogenated Product (Indole) problem2->issue2b issue2c Palladium Black Precipitate (Catalyst Decomposition) problem2->issue2c solution2a Solution: - Rigorously Degas Solvents/Reagents - Maintain Strict Inert Atmosphere - Consider Copper-Free Sonogashira issue2a->solution2a solution2b Solution: - Lower Reaction Temperature - Screen Different Bases/Solvents - Choose Appropriate Ligand issue2b->solution2b solution2c Solution: - Use High-Purity Reagents - Optimize Ligand & Temperature - Ensure Anhydrous Conditions issue2c->solution2c

Troubleshooting workflow for 7-bromoindole synthesis.

Quantitative Data Summary

Optimizing reaction conditions is crucial for minimizing side reactions and maximizing yields. The following tables provide a summary of typical conditions and expected outcomes for key transformations.

Table 1: Typical Yields for Multi-Step Synthesis of (7-Bromo-1H-indol-2-yl)boronic Acid

Reaction StepReagentsTypical YieldNotes
N-Protection7-Bromoindole, NaH, TsCl85-95%Choice of protecting group (e.g., Tosyl, Boc) can influence subsequent steps.
Lithiation-BorylationN-Tosyl-7-bromoindole, n-BuLi, B(O-iPr)₃60-80%Crude yield; often used directly in the next step. Temperature control is critical.
N-DeprotectionN-Tosyl-(7-bromo-1H-indol-2-yl)boronic acid, NaOH70-90%Depends on the stability of the boronic acid under deprotection conditions.
Data compiled from analogous syntheses.[6]

Table 2: Condition Optimization for Sonogashira Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3Outcome
Catalyst System Pd(PPh₃)₄ / CuIPdCl₂(PPh₃)₂ / CuIPd(dppf)Cl₂ (Copper-Free)System 3 minimizes alkyne homocoupling.
Base Triethylamine (TEA)Diisopropylamine (DIPA)Cs₂CO₃Choice of base can affect yield and dehalogenation.
Solvent THFDMFAcetonitrileAnhydrous and degassed solvents are essential.
Temperature Room Temp60 °C80 - 100 °CAryl bromides typically require heating compared to more reactive aryl iodides.[6]
This table presents common variables to screen for reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Cross-Coupling of 7-Bromoindole

This protocol is a representative copper-free procedure designed to minimize alkyne homocoupling side reactions.

Materials:

  • 7-Bromoindole (1.0 eq)

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindole, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-alkynylindole derivative.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection often necessary when working with indoles? A1: The N-H proton of the indole ring is acidic and can interfere with many reactions, particularly those involving organometallic reagents (e.g., Grignard, organolithium reagents) or strong bases. Protection of the nitrogen prevents this unwanted reactivity, improves solubility in organic solvents, and can be used strategically to direct substitution to specific positions on the indole ring.

Q2: What causes the dehalogenation side reaction in palladium-catalyzed couplings? A2: Dehalogenation, or the replacement of the bromine atom with hydrogen, can occur through several pathways. One common mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by a competing reaction where a hydride source (which can be generated from the solvent, base, or impurities) displaces the halide on the palladium complex, leading to reductive elimination of the dehalogenated arene.[5]

Q3: Can I use 7-chloroindole or 7-iodoindole instead of 7-bromoindole in cross-coupling reactions? A3: Yes, but the reactivity will differ significantly. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[6] 7-Iodoindole will be more reactive and often allows for milder reaction conditions (e.g., lower temperatures). 7-Chloroindole will be much less reactive and typically requires more active catalyst systems (specialized ligands), stronger bases, and higher temperatures to achieve good conversion.

Q4: My reaction mixture turned black. Is the reaction still viable? A4: The formation of a black precipitate, known as palladium black, indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, losing its catalytic activity.[6] This is often caused by impurities, inappropriate solvent choice, or excessively high temperatures. While some product may have formed, the reaction will likely stop or proceed very slowly. It is best to troubleshoot the reaction conditions to prevent catalyst decomposition in subsequent attempts.

References

Technical Support Center: Optimizing Esterification of 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the esterification of 7-Bromo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst.[1][2][3]

Q2: What are the typical catalysts used for this Fischer esterification?

A2: Strong Brønsted acids are typically used as catalysts. Common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][2][3] For substrates that may be sensitive to very strong acids, Lewis acids could also be considered.

Q3: The bromine on the indole ring is an electron-withdrawing group. How does this affect the esterification reaction?

A3: The electron-withdrawing nature of the bromine atom at the 7-position deactivates the indole ring. This can make the carboxylic acid slightly more acidic but may also render the substrate more susceptible to side reactions under harsh acidic conditions. It may necessitate stronger acidic conditions or longer reaction times to achieve good conversion.[4]

Q4: What is a major potential side reaction to be aware of during the esterification of this compound?

A4: A significant side reaction is the decarboxylation of the indole-2-carboxylic acid to form 7-bromoindole, especially at elevated temperatures.[5][6] Indole-2-carboxylic acids are known to be susceptible to losing CO₂ upon heating. Careful control of the reaction temperature is therefore crucial.

Q5: How can I drive the esterification reaction to completion?

A5: Fischer esterification is an equilibrium reaction.[1][2] To favor the formation of the ester, you can use a large excess of the alcohol, which also often serves as the solvent.[2] Another effective strategy is to remove the water that is formed as a byproduct, for example, by using a Dean-Stark apparatus.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low to No Conversion Insufficiently acidic conditions: The electron-withdrawing bromine may require a stronger catalytic effect.Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH). Consider using a stronger acid catalyst system.
Reaction time is too short or temperature is too low. Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC.
Water is inhibiting the reaction: The presence of water can shift the equilibrium back towards the starting materials.Use anhydrous alcohol and glassware. Consider using a drying agent or a Dean-Stark trap to remove water as it forms.[2]
Formation of a Major Byproduct (Confirmed by MS or NMR) Decarboxylation: The reaction temperature is too high, leading to the loss of CO₂.[5][6]Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst or alternative esterification methods that do not require high heat.
Polymerization/Degradation: The indole ring may be sensitive to the strong acidic conditions, leading to tar formation.Use a less harsh acid catalyst or a lower concentration of the catalyst. Protect the reaction from light and air.
Product is Difficult to Purify Persistent colored impurities: Indole compounds can be prone to oxidation, leading to colored byproducts.Purify the crude product by column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[7] Consider performing the work-up and purification under an inert atmosphere.
Product co-elutes with starting material: The polarity of the ester and the carboxylic acid may be similar.Adjust the eluent system for column chromatography. A gradient elution may be necessary. For acidic products, adding a small amount of acetic acid to the eluent can sometimes improve separation.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add a large excess of the anhydrous alcohol (e.g., 20-50 equivalents), which will also act as the solvent.

  • Carefully add the acid catalyst (0.1-0.3 equivalents of H₂SO₄ or p-TsOH) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Conditions for the Esterification of Indole-2-Carboxylic Acids

Substrate Alcohol Catalyst Temperature Reaction Time Yield Reference
5-Bromo-1H-indole-2-carboxylic acidMethanolHCl (gas)0 °C to RTOvernightNot specifiedChemicalBook Protocol
4-bromo-7-methylindole-2-carboxylate ethyl ester (hydrolysis)EthanolKOHAmbientNot specified74.6% (acid)Google Patents[8]
General Aromatic Carboxylic AcidsMethanolH₂SO₄65 °CNot specified90% (methyl benzoate)OperaChem[9]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound to flask B 2. Add excess anhydrous alcohol A->B C 3. Add acid catalyst (e.g., H2SO4) B->C D 4. Reflux and monitor by TLC C->D E 5. Cool to RT and remove excess alcohol D->E Reaction Complete F 6. Dissolve in organic solvent E->F G 7. Wash with NaHCO3 solution F->G H 8. Wash with brine, dry, and filter G->H I 9. Concentrate under reduced pressure J 10. Purify by column chromatography or recrystallization I->J K Final Product: Ester J->K

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Insufficient Catalyst/Time/Temp? start->cause1 Yes cause2 Water Present? start->cause2 Yes cause3 Side Reactions Occurring? start->cause3 Yes sol1 Increase catalyst amount, reaction time, or temperature. cause1->sol1 sol2 Use anhydrous reagents. Employ Dean-Stark trap. cause2->sol2 sol3 Lower temperature to avoid decarboxylation. Use milder conditions. cause3->sol3

Caption: Troubleshooting decision tree for esterification optimization.

References

Troubleshooting incomplete hydrolysis of ethyl 7-bromoindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering incomplete hydrolysis of ethyl 7-bromoindole-2-carboxylate.

Troubleshooting Guide: Incomplete Hydrolysis

Question: My saponification of ethyl 7-bromoindole-2-carboxylate is incomplete. What are the potential causes and how can I resolve this?

Answer:

Incomplete hydrolysis (saponification) of ethyl 7-bromoindole-2-carboxylate is a common issue that can be attributed to several factors, including reaction conditions and reagent stoichiometry. Below is a systematic guide to help you troubleshoot and optimize your reaction for a higher yield of the desired 7-bromoindole-2-carboxylic acid.

Potential Cause 1: Insufficient Base

The hydrolysis of an ester is a stoichiometric reaction that consumes one equivalent of base. Using an insufficient amount, or only a catalytic quantity, will result in an incomplete reaction. Furthermore, the reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid, so an excess of base is generally recommended.[1]

  • Solution: Increase the molar excess of the hydroxide base (NaOH, KOH, or LiOH). A common practice is to use 2 to 4 molar equivalents of the base relative to the ethyl ester.

Potential Cause 2: Low Reaction Temperature

While some ester hydrolyses can proceed at room temperature, the stability of the ester and potential steric hindrance from the bromine atom at the C7 position may require higher temperatures to achieve a reasonable reaction rate.

  • Solution: Heat the reaction mixture. Refluxing in a suitable solvent like ethanol, methanol, or a mixture with water is a standard procedure to ensure the reaction goes to completion.[1][2]

Potential Cause 3: Inadequate Reaction Time

Hydrolysis is not instantaneous. If the reaction time is too short, a significant amount of the starting material may remain unreacted.

  • Solution: Extend the reaction duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. Reactions can run from a few hours to overnight.[1][3]

Potential Cause 4: Poor Solubility

The starting material, ethyl 7-bromoindole-2-carboxylate, may have limited solubility in a purely aqueous base, leading to a slow, heterogeneous reaction.

  • Solution: Employ a co-solvent system to ensure all reactants are in the same phase. Alcohols such as methanol or ethanol are excellent choices as they are miscible with the aqueous hydroxide solution and effectively dissolve the indole ester.[1] Other solvents like THF or DMSO can also be used.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting incomplete hydrolysis.

G start Incomplete Hydrolysis Observed check_base Check Molar Equivalents of Base start->check_base is_excess Is Base in >2x Excess? check_base->is_excess increase_base Action: Increase Base to 2-4 Equivalents is_excess->increase_base No check_temp Check Reaction Temperature is_excess->check_temp Yes increase_base->check_temp is_reflux Is Reaction at Reflux? check_temp->is_reflux increase_temp Action: Heat to Reflux is_reflux->increase_temp No check_time Check Reaction Time & Monitor by TLC is_reflux->check_time Yes increase_temp->check_time is_complete Is Starting Material Consumed (TLC)? check_time->is_complete check_solvent Check Solvent System is_complete->check_solvent No success Hydrolysis Complete is_complete->success Yes increase_time Action: Extend Reaction Time increase_time->check_time is_homo Is Mixture Homogeneous? check_solvent->is_homo is_homo->increase_time Yes add_cosolvent Action: Add Co-Solvent (e.g., EtOH, MeOH, THF) is_homo->add_cosolvent No add_cosolvent->check_time

Caption: A flowchart for diagnosing and solving incomplete ester hydrolysis.

Experimental Protocols and Data

General Saponification Protocol

This robust method is a good starting point for the complete hydrolysis of ethyl 7-bromoindole-2-carboxylate.

  • Dissolution: Dissolve ethyl 7-bromoindole-2-carboxylate (1.0 eq) in a suitable alcohol (e.g., ethanol or methanol, approx. 10-20 mL per gram of ester).

  • Base Addition: To this solution, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).

  • Heating: Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

  • Workup (Part 1): After the reaction is complete, cool the mixture to room temperature and pour it into water. Perform an extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-acidic impurities.[1]

  • Workup (Part 2): Carefully acidify the aqueous phase to a pH of ~2 using a concentrated acid like HCl.[1] This will precipitate the 7-bromoindole-2-carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.

Comparative Hydrolysis Conditions

The following table summarizes various conditions used for the hydrolysis of indole-2-carboxylates found in the literature, which can be adapted for the 7-bromo derivative.

SubstrateBase (eq.)Solvent SystemTemperatureTimeYieldReference
Ethyl 4-bromo-7-methylindole-2-carboxylateKOH (2.0-2.5)Ethanol / 10% aq. KOHRoom Temp.Overnight74.6%[4]
Ethyl 2-fluoropentanoateNaOH (2.2)Methanol / 1M aq. NaOHRoom Temp.5 h99%[1]
Generic EsterNaOH (excess)Methanol / 30% aq. NaOHReflux4 h98%[1]
Ethyl 1-amyl-1H-indole-2-carboxylateNaOEt (3.0)Ethanol / WaterReflux1 h85%[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for this hydrolysis? The reaction is a base-mediated hydrolysis, commonly known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.

G start_material Ethyl 7-bromoindole-2-carboxylate intermediate Tetrahedral Intermediate start_material->intermediate Nucleophilic Attack base + OH⁻ product_salt 7-bromoindole-2-carboxylate Salt intermediate->product_salt Collapse final_product 7-bromoindole-2-carboxylic Acid product_salt->final_product Protonation acid + H₃O⁺ ethanol + Ethanol

Caption: The general pathway for the saponification of an indole ester.

Q2: Can I use acidic hydrolysis instead of basic hydrolysis? Acid-catalyzed hydrolysis is possible but generally less preferred. The reaction is reversible, meaning an excess of water is needed to drive it to completion.[2] Additionally, indoles can be sensitive to strong acidic conditions, potentially leading to side reactions or degradation. Alkaline hydrolysis is typically irreversible and results in a cleaner reaction with easier product isolation.[2]

Q3: My final product is colored. How can I purify it? A common purification method for the final carboxylic acid product is recrystallization. A suitable solvent system, such as ethanol/water or acetone/water, can be used. If the color is persistent, you can try treating a solution of the product with activated carbon before the recrystallization step.[4]

Q4: What are potential side reactions? Under excessively harsh conditions (e.g., very high temperatures), decarboxylation of the indole-2-carboxylic acid product can occur, leading to the formation of 7-bromoindole.[6][7] It is important to use the mildest conditions necessary to complete the hydrolysis to avoid this side reaction.

Q5: Can other bases like lithium hydroxide (LiOH) be used? Yes, LiOH is an effective base for saponification and is sometimes preferred for sterically hindered esters or when milder conditions are required.[7] The choice between NaOH, KOH, and LiOH often depends on the specific substrate and desired reaction conditions.

References

Stability of 7-Bromo-1H-indole-2-carboxylic acid in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7-Bromo-1H-indole-2-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns are degradation through oxidation, photodegradation, and pH-dependent hydrolysis. The electron-rich indole ring is susceptible to oxidation, and as a brominated aromatic compound, it can be sensitive to light.[1][2] Furthermore, as a carboxylic acid, its stability can be influenced by the pH of the solution.

Q2: What are the recommended solvents for dissolving and storing this compound?

For long-term storage, it is recommended to prepare concentrated stock solutions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] For aqueous solutions for assays, it is best to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no more than 24 hours.

Q3: How should I store the solid compound and its solutions?

  • Solid: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, with some suppliers recommending refrigeration at 2-8°C.[4] For long-term stability, storage at -20°C is advisable, and it should be protected from light.[1]

  • Solutions: Stock solutions in anhydrous DMSO or DMF should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

While specific data for the 7-bromo isomer is limited, indole-2-carboxylic acids are known to be susceptible to decarboxylation under acidic conditions.[1] In alkaline conditions, the carboxylate form is more soluble, but the indole ring may be more prone to oxidation. To balance solubility and stability, maintaining a pH within the neutral range (pH 6-8) is advisable for aqueous solutions.

Q5: Is this compound sensitive to light?

Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation, which can involve reductive debromination.[1][5] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q6: Can I subject my stock solution of this compound in DMSO to multiple freeze-thaw cycles?

It is highly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is the best practice to maintain the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of solid or solution (e.g., turning yellow or brown) Oxidation: The indole ring is prone to air oxidation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). For solutions, use degassed solvents and store them tightly sealed at low temperatures (-20°C).
Precipitation of the compound in aqueous buffer Low Solubility: The compound has limited solubility in aqueous solutions, especially at acidic pH.Ensure the final concentration in your assay is below the solubility limit. You can also increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your experiment.
Appearance of new peaks in HPLC/LC-MS analysis over time Degradation: The compound is degrading in solution.Prepare solutions fresh before use. If you suspect degradation, perform a forced degradation study (see protocol below) to identify potential degradants. Ensure solutions are protected from light and stored at the correct temperature.
Inconsistent experimental results Compound Instability: Degradation of the compound between experiments.Always use freshly prepared solutions from a properly stored stock. Avoid freeze-thaw cycles by using single-use aliquots. Confirm the purity of your stock solution periodically using HPLC.

Stability Data Summary

The following tables provide hypothetical stability data for this compound based on the known behavior of similar indole derivatives. This data is for illustrative purposes to guide experimental design.

Table 1: Stability of this compound in Different Solvents at -20°C over 3 Months

SolventPurity after 1 Month (%)Purity after 2 Months (%)Purity after 3 Months (%)
Anhydrous DMSO>99>9998.5
Anhydrous DMF>9998.898.0
Acetonitrile98.597.095.5
Methanol98.096.594.0

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (1% DMSO) at Room Temperature for 24 Hours (Protected from Light)

pHRemaining Compound (%)
3.095.2 (potential for decarboxylation)
5.098.5
7.498.0
9.096.8 (potential for oxidation)

Table 3: Forced Degradation of this compound

Stress ConditionDurationTemperatureDegradation (%)
0.1 M HCl24 hours60°C~15
0.1 M NaOH24 hours60°C~12
3% H₂O₂24 hoursRoom Temp~18
UV Light (254 nm)8 hoursRoom Temp~20
Dry Heat48 hours80°C~10

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes and store at -20°C.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[1][6]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store a vial of the solid compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature. A control sample should be wrapped in foil and kept alongside.

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a suitable stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use cluster_analysis Quality Control start Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot for Single Use dissolve->aliquot storage Store at -20°C, Protected from Light aliquot->storage hplc Purity Check by HPLC aliquot->hplc Periodic Check thaw Thaw Single Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_degradation Degradation Pathways parent 7-Bromo-1H-indole- 2-carboxylic acid oxidation Oxidation Products (e.g., Isatin derivative) parent->oxidation Oxidizing agents (e.g., H₂O₂) decarboxylation Decarboxylation Product (7-Bromo-1H-indole) parent->decarboxylation Acidic conditions, Heat photodegradation Photodegradation Product (e.g., Indole-2-carboxylic acid via debromination) parent->photodegradation UV Light

References

Preventing decarboxylation of indole-2-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of indole-2-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing unwanted decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for indole-2-carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indole-2-carboxylic acids, this process is often thermally initiated and leads to the formation of indole as an undesired byproduct, resulting in reduced yield and purification challenges.[1][2] The stability of indole-2-carboxylic acids is a significant concern, as heating the acid above its melting point can lead to decarboxylation.[1]

Q2: What is the underlying mechanism of decarboxylation for indole-2-carboxylic acids?

The decarboxylation of indole-2-carboxylic acid is thought to proceed through a mechanism involving the formation of a resonance-stabilized intermediate. The electron-rich indole ring facilitates the elimination of carbon dioxide. The process can be catalyzed by acid or facilitated by heat. In some cases, especially with metal catalysts like copper, the mechanism involves the formation of a metal-carboxylate complex which then undergoes decarboxylation to form an organometallic intermediate.[2][3]

SynthesisWorkflow cluster_workflow Synthesis Workflow A Dissolve Starting Material in Methanol B Add Catalyst and Adjust pH A->B C Reductive Cyclization under H₂ B->C D Filter Catalyst C->D E Decolorize with Activated Carbon D->E F Precipitate Product with HCl E->F G Filter, Wash, and Dry F->G ProtectionDecision cluster_decision Protecting Group Decision Tree A Will the synthesis involve harsh conditions (strong base/heat)? B Yes A->B C No A->C D Protect the carboxylic acid as an ester. B->D E Protection may not be necessary. Proceed with caution. C->E

References

Technical Support Center: HPLC Analysis and Purification of 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis and purification of 7-Bromo-1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis and purification of this compound.

Issue 1: Peak Tailing in Analytical HPLC

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for acidic aromatic compounds like this compound is a frequent challenge. The primary causes are typically secondary interactions with the stationary phase, improper mobile phase conditions, or system issues.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The carboxylic acid and N-H groups of the indole can form strong hydrogen bonds with free silanol groups on the surface of silica-based C18 columns. This secondary retention mechanism is a major cause of peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Lower the pH of the aqueous mobile phase to 2.5-3.0 using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. At this pH, the carboxylic acid will be fully protonated, and the ionization of surface silanols will be suppressed, minimizing these secondary interactions.[1]

    • Solution 2: Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column. These columns have a much lower concentration of free silanol groups, significantly reducing the potential for secondary interactions.[1]

  • Inappropriate Mobile Phase Composition: An incorrect mobile phase can lead to poor peak shape.

    • Solution: Ensure Proper Elution Strength: If the peak is broad and tailing, the organic content of the mobile phase may be too low for efficient elution. A gradient elution, starting with a lower percentage of organic solvent and increasing it over time, can often improve peak shape and resolution from impurities.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[1]

    • Solution: Reduce Sample Concentration: Prepare a more dilute sample and reinject. If the peak shape improves, column overload was the likely cause. For analytical work, a concentration of 0.1 mg/mL is often a good starting point.

  • Extra-Column Effects: Excessive tubing length or dead volumes in the HPLC system can cause band broadening and peak tailing.[2]

    • Solution: Minimize Tubing and Check Connections: Use tubing with a narrow internal diameter and keep the length between the injector, column, and detector to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

Issue 2: Inconsistent Retention Times

Question: The retention time for my compound is shifting between injections. What could be causing this variability?

Answer:

Inconsistent retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, column temperature, or the HPLC pump.

Potential Causes and Solutions:

  • Mobile Phase Composition Changes: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[3]

    • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Solution 2: Accurate pH Control: If using a buffer, ensure its pH is accurately and consistently prepared. A small change in pH can alter the ionization state of the analyte and affect its retention.[4]

  • Column Temperature Fluctuations: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[3]

    • Solution: Use a Column Oven: Maintain a constant and stable column temperature using a column oven to ensure reproducible retention times.

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, especially at the beginning of a sequence.

    • Solution: Adequate Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.

  • Pump and System Leaks: Leaks in the system will cause the flow rate to be inconsistent, directly impacting retention times.

    • Solution: System Check: Inspect the pump, injector, and all fittings for any signs of leaks. Address any leaks before proceeding with analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting analytical HPLC method for this compound?

A1: A reversed-phase HPLC method using a C18 column is well-suited for this compound. A good starting point would be the parameters outlined in the experimental protocols section below.

Q2: How should I prepare my sample for HPLC analysis?

A2: this compound has limited solubility in water but is soluble in polar organic solvents like methanol, acetonitrile, and DMSO. To avoid peak distortion and potential precipitation, it is best to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. A 50:50 mixture of acetonitrile and water is often a good choice.

Q3: I am scaling up from an analytical to a preparative method. What are the key considerations?

A3: When scaling up, the goal is to maximize throughput while maintaining purity. Key considerations include:

  • Column Dimensions: Move to a column with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution. This will inform the loading capacity of the preparative column.

  • Gradient Profile: The gradient time should be adjusted to maintain a similar separation profile on the larger column.

Q4: My purified fractions from preparative HPLC contain a salt from the mobile phase modifier (TFA). How can I remove it?

A4: Trifluoroacetic acid (TFA) can form salts with the purified compound. To remove it, you can lyophilize the combined pure fractions to remove the majority of the acetonitrile, water, and TFA. If residual TFA is still a concern, you can perform a liquid-liquid extraction. Dissolve the residue in an organic solvent like ethyl acetate, wash with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove the TFA, followed by a wash with brine. Dry the organic layer and evaporate the solvent.

Experimental Protocols

Analytical HPLC Method

This method is a starting point for the analysis of this compound and may require optimization.

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL in 50:50 Acetonitrile/Water
Preparative HPLC Method

This method is designed for the purification of larger quantities of the compound, scaled up from the analytical method.

ParameterValue
Column C18, 150 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 70% B over 20 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 280 nm
Sample Preparation 10 mg/mL in a minimal amount of DMSO, then diluted with 50:50 Acetonitrile/Water
Injection Volume 1-5 mL (depending on loading study)

Visualizations

HPLC_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_post_purification Post-Purification A Start: Crude Sample B Develop Analytical Method (C18, 4.6 mm ID) A->B Analyze C Optimize Separation (Gradient, pH) B->C Refine D Perform Loading Study C->D Determine Max Load E Scale-Up Method (C18, 21.2 mm ID) D->E Calculate Parameters F Purify Crude Material E->F Inject High Conc. Sample G Collect Fractions F->G Based on UV Signal H Analyze Fractions (Analytical HPLC) G->H Verify Purity I Combine Pure Fractions H->I Pool Fractions >98% Pure J Solvent Evaporation/ Lyophilization I->J Remove Solvents K Final Purity Check J->K Final QC L End: Pure Compound K->L

Caption: Workflow for HPLC Analysis and Purification.

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed Check_Concentration Is sample concentration high (>0.5 mg/mL)? Start->Check_Concentration Dilute_Sample Dilute sample 10-fold and reinject. Check_Concentration->Dilute_Sample Yes Check_pH Is mobile phase pH < 3? Check_Concentration->Check_pH No Dilute_Sample->Check_pH No Improvement Resolved Problem Resolved Dilute_Sample->Resolved Tailing Improved Adjust_pH Adjust mobile phase pH to 2.5-3.0 with 0.1% TFA. Check_pH->Adjust_pH No Check_Column Using a modern, end-capped C18 column? Check_pH->Check_Column Yes Adjust_pH->Resolved Switch_Column Switch to a high-purity, end-capped column. Check_Column->Switch_Column No Check_System Check for extra-column dead volume (fittings, tubing). Check_Column->Check_System Yes Switch_Column->Resolved Check_System->Resolved

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Technical Support Center: Recrystallization of 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 7-Bromo-1H-indole-2-carboxylic acid via recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Issue 1: The final product has a persistent off-white, yellow, or brown color.

  • Possible Cause 1: Oxidation of the Indole Ring. The indole ring is susceptible to oxidation, which can form colored impurities.

    • Solution: Perform the recrystallization under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. Using degassed solvents can also be beneficial.

  • Possible Cause 2: Highly Colored Impurities. Some impurities may have a very similar solubility profile to the desired product, making them difficult to remove by standard recrystallization.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Issue 2: Very low or no crystal formation upon cooling.

  • Possible Cause 1: Too much solvent was used. If an excessive amount of solvent is used, the solution will not be saturated enough for crystallization to occur upon cooling.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the product. Allow the concentrated solution to cool again.

  • Possible Cause 2: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Possible Cause 3: Supersaturation. The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.

    • Solution: Try scratching the inside of the flask with a glass rod to create a rough surface for nucleation. Alternatively, add a "seed crystal" of pure this compound to the solution.

Issue 3: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. If the solute dissolves in the hot solvent and then melts, it may not crystallize upon cooling.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: Significant impurities are present. High levels of impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Solution: Attempt to remove some impurities by another method, such as a preliminary wash or column chromatography, before recrystallization. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can sometimes help to induce crystallization.

Issue 4: Low recovery of the purified product.

  • Possible Cause 1: Using too much solvent. As with the failure to form crystals, using an excess of solvent will result in a significant portion of the product remaining dissolved in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization. If the product crystallizes too early, for example during hot filtration, product will be lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent premature crystallization.

  • Possible Cause 3: Incomplete crystallization. Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in a lower yield.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on procedures for analogous compounds, polar protic solvents are generally effective. Ethanol or methanol are excellent starting points. A mixed solvent system, such as ethanol and water, can also be very effective for inducing crystallization.

Q2: What are the likely impurities in my crude this compound?

A2: If the material was synthesized via the common route of hydrolyzing the ethyl ester, the most probable impurities are:

  • Unreacted starting material: Ethyl 7-bromo-1H-indole-2-carboxylate.

  • Decarboxylation product: 7-Bromoindole, which can form at elevated temperatures.[1]

  • Oxidation byproducts: Various colored compounds arising from the oxidation of the indole ring.

Q3: How can I improve the filtration of very fine crystals?

A3: Very fine precipitates can clog the filter paper. To mitigate this, you can:

  • Slow down the rate of crystallization: Allow the solution to cool more slowly to encourage the formation of larger crystals.

  • Use a filter aid: A pad of Celite® placed over the filter paper can improve the filtration rate of fine particles.[1]

Q4: Should I be concerned about the decarboxylation of this compound during recrystallization?

A4: Indole-2-carboxylic acids can be susceptible to decarboxylation at high temperatures.[1] While a standard recrystallization is unlikely to cause significant decarboxylation, prolonged heating in acidic conditions should be avoided.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.

  • Hot Filtration (Optional, but required if activated carbon is used): Pre-heat a gravity filtration setup (funnel and filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization from Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Solubility Profile of Indole-2-Carboxylic Acid Derivatives

SolventTemperature (°C)Solubility of Indole-2-carboxylic acid (g/L)
Water25~0.5
Ethanol25Soluble
Methanol25Soluble
Acetone25Soluble
Diethyl Ether25Slightly Soluble
Hexane25Insoluble

Data is estimated based on publicly available information for the parent compound.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add minimum hot solvent (e.g., Ethanol) crude_product->add_solvent dissolve Dissolve solid add_solvent->dissolve add_carbon Optional: Add activated carbon for color removal dissolve->add_carbon hot_filtration Hot Filtration dissolve->hot_filtration If no decolorization add_carbon->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystals_form Crystals Form ice_bath->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: A flowchart of the general recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_color Color Issues cluster_yield Yield Issues start Recrystallization Outcome color_issue Product is Colored start->color_issue yield_issue Low or No Crystals start->yield_issue oxidation Cause: Oxidation color_issue->oxidation Yes colored_impurities Cause: Colored Impurities color_issue->colored_impurities Yes solution_inert Solution: Use inert atmosphere oxidation->solution_inert solution_carbon Solution: Use activated carbon colored_impurities->solution_carbon too_much_solvent Cause: Too much solvent yield_issue->too_much_solvent Yes rapid_cooling Cause: Cooling too fast yield_issue->rapid_cooling Yes solution_evaporate Solution: Evaporate solvent too_much_solvent->solution_evaporate solution_slow_cool Solution: Cool slowly rapid_cooling->solution_slow_cool

Caption: A decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring, particularly with bromine, has been shown to significantly modulate the biological activity of these derivatives. This guide provides a comparative overview of the biological activities of 7-Bromo-1H-indole-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Due to the limited availability of extensive research specifically on the 7-bromo isomers, this guide will also draw comparisons with the more widely studied 5-bromo-1H-indole-2-carboxylic acid derivatives to provide a broader context for researchers.

Anticancer Activity

Derivatives of bromo-1H-indole-2-carboxylic acid have emerged as promising candidates in oncology, primarily through their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Comparative In Vitro Anticancer Activity

While specific quantitative data for a wide range of this compound derivatives remains limited in publicly accessible literature, studies on closely related 5-bromo derivatives provide valuable insights into their potential. The following table summarizes the in vitro cytotoxic activity of selected 5-bromo-1H-indole-2-carboxylic acid derivatives against various cancer cell lines.

Derivative TypeCompound IDTarget Cancer Cell LineIC50 (µM)Key Findings & Reference
Hydrazone5BDBICHepG2 (Hepatocellular Carcinoma)14.3Potent activity, comparable to the standard VEGFR TK inhibitor sorafenib (IC50 = 6.2 µM). Inhibited VEGFR-2 TK activity, leading to cell cycle arrest and apoptosis.[1]
Carbothioamide3aHepG2, A549 (Lung Carcinoma), MCF-7 (Breast Cancer)Not specifiedIdentified as the most potent among a tested series, while being cancer-specific. Inhibited EGFR tyrosine kinase activity.[1][2][3]
Carboxamide5hFour cancer cell linesGI50 = 143 nMDual inhibitor of EGFR/CDK2.[1]
Carboxamide5iFour cancer cell linesGI50 = 49 nMDual inhibitor of EGFR/CDK2.[1]

Note: The inhibitory concentrations (IC50/GI50) represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The data presented here for 5-bromo derivatives suggests that bromo-indole-2-carboxylic acid scaffolds are a promising starting point for the development of potent anticancer agents. Further studies are needed to elucidate the specific activity of 7-bromo analogues and to make direct comparisons.

Signaling Pathway Inhibition: EGFR

Small molecule inhibitors targeting the EGFR tyrosine kinase domain can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

Antimicrobial Activity

Indole derivatives have long been recognized for their antimicrobial properties. Bromination at various positions on the indole ring can enhance this activity. While specific data for this compound derivatives is not abundant, studies on other bromoindole derivatives show significant potential against a range of bacterial and fungal pathogens.

Comparative In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for some bromoindole derivatives against selected microbes.

Compound ClassOrganismMIC (µg/mL)Reference
Indole-containing hydrazoneStaphylococcus aureus (MRSA)6.25 - 12.5[4]
Indole-triazole derivativeCandida albicans3.125
Indole-thiadiazole derivativeEscherichia coli> 50
6-Bromoindolglyoxylamido derivativeStaphylococcus aureusNot Specified
6-Bromoindolglyoxylamido derivativePseudomonas aeruginosaNot Specified

Note: Lower MIC values indicate greater antimicrobial efficacy. The data suggests that bromoindole derivatives possess notable antibacterial and antifungal activities. Further research is warranted to specifically evaluate and compare the antimicrobial spectrum and potency of this compound derivatives.

Enzyme Inhibition

The indole scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound have been investigated for their potential to inhibit various enzymes, including HIV-1 integrase and protein kinases.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds are thought to chelate the two magnesium ions in the enzyme's active site, preventing the integration of viral DNA into the host genome.

HIV_Integrase_Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Integration Integration Integrase->Integration Inhibitor 7-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->Integrase Inhibits Host_DNA Host DNA Host_DNA->Integration Provirus Provirus Integration->Provirus

HIV-1 Integrase Inhibition Mechanism
14-3-3 Protein Interaction Inhibition

The 14-3-3 proteins are a family of regulatory proteins that are involved in various signaling pathways controlling cell cycle, apoptosis, and proliferation. Overexpression of certain 14-3-3 isoforms, such as 14-3-3η, has been linked to cancer. Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the protein-protein interaction between 14-3-3η and its binding partners, representing a potential therapeutic strategy for liver cancer.[5]

Protein_Interaction_Inhibition 14-3-3η 14-3-3η Binding_Partner Binding Partner (e.g., pro-apoptotic protein) 14-3-3η->Binding_Partner Binds & Inhibits Downstream_Signaling Pro-survival Signaling 14-3-3η->Downstream_Signaling Promotes Apoptosis Apoptosis Binding_Partner->Apoptosis Induces Inhibitor 7-Bromo-1H-indole- 2-carboxylic acid Derivative Inhibitor->14-3-3η Inhibits Interaction

14-3-3η Protein Interaction Inhibition

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of the test compound. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at ~570 nm using a microplate reader. D->E F 6. Calculate cell viability and determine the IC50 value. E->F

MTT Assay Experimental Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Workflow:

MIC_Determination_Workflow A 1. Prepare serial two-fold dilutions of the test compound in broth in a 96-well plate. B 2. Inoculate each well with a standardized suspension of the microorganism. A->B C 3. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). B->C D 4. Visually inspect the wells for turbidity (microbial growth). C->D E 5. The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC). D->E

MIC Determination Workflow

Detailed Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a promising area for drug discovery, with potential applications in oncology, infectious diseases, and virology. While direct comparative data for 7-bromo derivatives is still emerging, the extensive research on related bromoindole compounds provides a strong rationale for their continued investigation. The methodologies and pathway analyses presented in this guide offer a framework for researchers to systematically evaluate and compare the biological activities of these and other novel indole derivatives, ultimately contributing to the development of new therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is crucial to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Reactivity of 5-Bromo vs. 7-Bromo Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Halogenated indoles, in particular, serve as versatile precursors for a wide array of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides an objective comparison of the reactivity of two key building blocks: 5-bromoindole-2-carboxylic acid and 7-bromoindole-2-carboxylic acid. This analysis, supported by experimental data and established chemical principles, aims to inform substrate selection and reaction optimization in the development of novel therapeutics.

Executive Summary

In palladium-catalyzed cross-coupling reactions, 5-bromoindole-2-carboxylic acid generally exhibits higher reactivity compared to its 7-bromo counterpart . This difference is primarily attributed to a combination of electronic and steric factors. The C5 position of the indole ring is electronically more activated and less sterically hindered than the C7 position, which is situated adjacent to the pyrrole ring and the N-H group. Consequently, reactions involving 7-bromoindole-2-carboxylic acid may require more forcing conditions, specialized ligands, or protecting group strategies to achieve comparable yields to those obtained with the 5-bromo isomer.

Theoretical Basis for Reactivity Differences

The differential reactivity of the C5 and C7 positions on the indole ring can be rationalized by considering the following:

  • Electronic Effects: The indole ring system is an electron-rich aromatic heterocycle. The electron density is not uniformly distributed, with the pyrrole moiety being more electron-rich than the benzene ring. Within the benzene portion, the C5 position is more electronically accessible for electrophilic aromatic substitution and oxidative addition in cross-coupling reactions compared to the C7 position. The nitrogen lone pair's influence is more pronounced at the C3, C5, and C7 positions, but the peri-interaction with the N-H group at C7 can influence its reactivity.

  • Steric Hindrance: The C7 position is located in the "bay region" of the indole nucleus, immediately adjacent to the pyrrole ring and the indole N-H group. This proximity creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst complex required for oxidative addition, the initial step in most cross-coupling catalytic cycles. The C5 position, in contrast, is sterically unencumbered.

  • Influence of the Carboxylic Acid Group: The carboxylic acid at the C2 position is an electron-withdrawing group, which can deactivate the indole ring towards certain reactions. However, its primary impact in the context of palladium-catalyzed cross-coupling is its potential to coordinate with the metal center or react with the basic conditions often employed, which may necessitate protection of the carboxylic acid or the indole N-H.

G cluster_reactivity Relative Reactivity cluster_factors Determining Factors 5-Bromoindole-2-carboxylic acid 5-Bromoindole-2-carboxylic acid Higher Reactivity Higher Reactivity 5-Bromoindole-2-carboxylic acid->Higher Reactivity 7-Bromoindole-2-carboxylic acid 7-Bromoindole-2-carboxylic acid Lower Reactivity Lower Reactivity 7-Bromoindole-2-carboxylic acid->Lower Reactivity Electronic Effects Electronic Effects Higher Reactivity->Electronic Effects More Favorable Steric Hindrance Steric Hindrance Higher Reactivity->Steric Hindrance Less Hindered Lower Reactivity->Electronic Effects Less Favorable Lower Reactivity->Steric Hindrance More Hindered

Caption: Logical relationship of factors influencing reactivity.

Quantitative Data Presentation: A Comparative Overview

While direct head-to-head comparative studies for 5-bromo- and 7-bromoindole-2-carboxylic acid are scarce in the literature, we can infer their relative reactivity from studies on related bromoindole and bromoindazole derivatives in common palladium-catalyzed cross-coupling reactions. The following tables summarize representative experimental data. It is important to note that reaction conditions are not identical across all examples and serve as a general guide.

Table 1: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[1]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O150 (MW)285[2]
5-Bromoindolep-Tolylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O/MeCN3718>95[3]
N-Boc-7-bromotryptophanp-Tolylboronic acidNa₂PdCl₄ / sSPhosK₂CO₃H₂O/MeCN3724Not specified[3]

Table 2: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoindoleAnilineL-Pd-G₁ / tBu-XPhosK₃PO₄t-Amyl alcohol/H₂O651685[4]
7-Bromo-1-tetraloneAnilinePd(OAc)₂ / XPhosNaOt-BuToluene100-11012-24~85-95[5]
5-BromotryptophanAnilineL-Pd-G₁ / tBu-XPhosK₃PO₄t-Amyl alcohol/H₂O100 (MW)Not specified56[4]
7-BromotryptophanVarious anilinesL-Pd-G₁ / tBu-XPhosK₃PO₄t-Amyl alcohol/H₂O100 (MW)Not specifiedModerate[4]

Table 3: Heck Reaction

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)TimeYield (%)Reference
5-BromoindoleStyreneNa₂PdCl₄ / SPhosNa₂CO₃MeCN/H₂O150 (MW)15 min>95[6]
7-Iodo-tryptophanAcrylic acidNa₂PdCl₄ / TPPTSNa₂CO₃H₂O/MeCN90 (MW)1 h92[7]
7-Bromo-tryptophanAcrylic acidNa₂PdCl₄ / TPPTSNa₂CO₃H₂O/MeCN90 (MW)1 h82[7]

Table 4: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromoindolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3High[8]
2-Arylamino-3-iodopyridinesTerminal acetylenesFe Catalyst / CuIKOt-BuNMP130 (MW)Not specifiedGood[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for 5-bromo- and 7-bromoindole-2-carboxylic acid, potentially with the inclusion of a protecting group strategy for the carboxylic acid and indole N-H.

General Procedure for Suzuki-Miyaura Coupling of Bromoindoles

To a reaction vial is added the bromoindole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (3.0 equiv.). In a separate vial, the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) is dissolved in a suitable solvent (e.g., dioxane/water, 4:1). The catalyst solution is then added to the reaction vial. The vial is sealed and stirred at the desired temperature (e.g., 80-150 °C) for the specified time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2][3]

G Start Start Combine Reactants Combine Bromoindole, Boronic Acid, and Base Start->Combine Reactants Add Catalyst Add Catalyst to Reactants Combine Reactants->Add Catalyst Prepare Catalyst Prepare Pd Catalyst Solution Prepare Catalyst->Add Catalyst Heat and Stir Heat and Stir (Monitor by TLC/LC-MS) Add Catalyst->Heat and Stir Workup Aqueous Workup and Extraction Heat and Stir->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Generalized Suzuki-Miyaura coupling workflow.

General Procedure for Buchwald-Hartwig Amination of Bromoindoles

In an oven-dried Schlenk tube, the bromoindole (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or t-amyl alcohol/water) is added, and the mixture is heated to the desired temperature (e.g., 65-110 °C) with stirring for the specified time. Reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[4][5]

G Start Start Combine Reagents Combine Bromoindole, Amine, Catalyst, Ligand, and Base Start->Combine Reagents Inert Atmosphere Evacuate and Backfill with Inert Gas Combine Reagents->Inert Atmosphere Add Solvent Add Anhydrous Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir (Monitor by TLC/LC-MS) Add Solvent->Heat and Stir Workup Aqueous Workup and Extraction Heat and Stir->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: Generalized Buchwald-Hartwig amination workflow.

Conclusion

The selection between 5-bromoindole-2-carboxylic acid and 7-bromoindole-2-carboxylic acid as a synthetic precursor will depend on the specific target molecule and the desired reaction pathway. For straightforward cross-coupling reactions where high reactivity is desired, 5-bromoindole-2-carboxylic acid is the preferred substrate. In cases where functionalization at the C7 position is required, researchers should be prepared to employ more vigorous reaction conditions, specialized catalyst systems, and potentially protecting group strategies to overcome the inherent lower reactivity and steric hindrance associated with this position. This guide provides a foundational understanding to aid in the rational design of synthetic routes utilizing these valuable indole building blocks.

References

Comparative Guide to the Structure-Activity Relationship of 7-Bromoindole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of potent enzyme inhibitors.[1] Its unique electronic properties and the strategic placement of the bromine atom provide a handle for a variety of chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity against a range of biological targets.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromoindole-based inhibitors, with a focus on their application as anticancer and anti-inflammatory agents.

Targeting Epidermal Growth Factor Receptor (EGFR) in Cancer

Overexpression of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated for their potential as EGFR inhibitors. While not the 7-bromo isomer, the SAR insights from this study on a closely related scaffold are highly valuable for the design of 7-bromoindole-based inhibitors.

The general structure of the synthesized 5-bromoindole-2-carbothioamide derivatives is presented below:

General Structure of 5-Bromoindole-2-Carbothioamide Derivatives

A generalized structure of the 5-bromoindole-2-carbothioamide scaffold investigated for EGFR inhibition.

Quantitative SAR Data: EGFR Inhibition

The inhibitory activity of these compounds was assessed against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundR-GroupHepG2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
3a 4-chlorophenyl1.82.12.5
3b 4-methoxyphenyl3.23.84.1
3f 4-methylphenyl4.55.25.9
7 (pyrrolidin-1-yl)methanethione6.37.18.0
Erlotinib (Standard) -1.51.82.0

Data extracted from a study on novel 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors.[3]

Key SAR Insights:

  • Aromatic Substituents: The presence of a substituted phenyl ring at the R-position was crucial for potent activity.

  • Electronic Effects: An electron-withdrawing group (chloro) at the para-position of the phenyl ring (compound 3a ) resulted in the most potent inhibitory activity, comparable to the standard drug Erlotinib.[3]

  • Electron-Donating Groups: Electron-donating groups, such as methoxy (3b ) and methyl (3f ), led to a decrease in potency.

  • Aliphatic vs. Aromatic: Replacement of the aromatic R-group with an aliphatic substituent, as in compound 7 , significantly reduced the anticancer activity.

Experimental Protocols

General Synthesis of 5-Bromoindole-2-Carbothioamide Derivatives (3a-f)

A mixture of 5-bromo-1H-indole-2-carbohydrazide (1 mmol) and the appropriate phenyl isothiocyanate (1 mmol) in absolute ethanol (20 mL) was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.[3]

In Vitro Antiproliferative MTT Assay

Human cancer cell lines (HepG2, A549, and MCF-7) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in 100 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3]

EGFR Tyrosine Kinase Inhibitory Assay

The EGFR tyrosine kinase inhibitory activity of the compounds was evaluated using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Briefly, the EGFR enzyme, a substrate peptide, and the test compounds at various concentrations were incubated in the reaction buffer. The kinase reaction was initiated by the addition of ATP. After incubation, the amount of ADP produced was quantified using a luminescence-based detection method. The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.[3]

Signaling Pathway Diagram

The inhibition of EGFR by 7-bromoindole-based compounds disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 7_Bromoindole_Inhibitor 7-Bromoindole-Based Inhibitor 7_Bromoindole_Inhibitor->EGFR Inhibition

EGFR signaling pathway and the point of inhibition by 7-bromoindole-based compounds.

Broader Applications and Future Directions

The 7-bromoindole scaffold is not limited to EGFR inhibition. Derivatives have also shown promise as inhibitors of other kinases, such as Aurora kinases, and as modulators of other important biological targets. For instance, 7-azaindole, a close analog, is a well-established scaffold for developing potent kinase inhibitors.[2][4] The bromine atom at the 7-position can be readily functionalized through various cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce diverse substituents and explore a wider chemical space.[2]

Future research should focus on the systematic exploration of substitutions at various positions of the 7-bromoindole ring to establish a comprehensive SAR for different enzyme targets. The development of dual-target inhibitors, for example, those targeting both EGFR and other key kinases in cancer signaling, could be a promising strategy to overcome drug resistance.

Conclusion

This guide highlights the significant potential of 7-bromoindole-based compounds as a source of novel enzyme inhibitors. The presented data on EGFR inhibitors demonstrates the importance of systematic structural modifications to optimize biological activity. The versatility of the 7-bromoindole scaffold, coupled with established synthetic methodologies, provides a robust platform for the development of next-generation targeted therapies for cancer and other diseases. Further exploration of the SAR of this promising scaffold is warranted to unlock its full therapeutic potential.

References

Comparative In-Vitro Analysis of 7-Bromo-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of 7-Bromo-1H-indole-2-carboxylic acid analogs and related indole-2-carboxylic acid derivatives against various biological targets implicated in oncology and virology. The data presented is compiled from publicly available research, offering a valuable resource for identifying lead compounds and guiding further drug discovery efforts.

Executive Summary

Derivatives of this compound have demonstrated significant potential as inhibitors of key enzymes in disease pathways. This guide focuses on their activity against HIV-1 integrase, Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and key receptor tyrosine kinases in oncology, EGFR and VEGFR-2. The following sections provide a detailed comparison of the inhibitory activities of these compounds, alongside the methodologies used for their evaluation.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in-vitro inhibitory activities of various indole-2-carboxylic acid derivatives against their respective targets.

Table 1: HIV-1 Integrase Strand Transfer Inhibition

Compound IDModification on Indole-2-Carboxylic Acid ScaffoldIC50 (µM)Reference CompoundIC50 (µM)
17a 6-halogenated benzene ring3.11RaltegravirNot Reported in Study
1 Unsubstituted>50RaltegravirNot Reported in Study

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1][2]

Table 2: IDO1 and TDO Dual Inhibition

Compound IDModification on Indole-2-Carboxylic Acid ScaffoldIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 6-acetamido derivative1.171.55
9p-O para-benzoquinone derivative0.0XX (double-digit nM)0.0XX (double-digit nM)

Data sourced from a study on indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.[3]

Table 3: Anticancer Activity - Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference CompoundIC50/GI50 (nM)
Va EGFR71Multiple26-86Erlotinib80
Ve EGFR, BRAFV600ENot ReportedMultiple26-86Erlotinib60 (BRAFV600E)
Vf EGFR, BRAFV600ENot ReportedMultiple26-86Erlotinib60 (BRAFV600E)
Vg EGFR, BRAFV600ENot ReportedMultiple26-86Erlotinib60 (BRAFV600E)
Vh EGFR, BRAFV600ENot ReportedMultiple26-86Erlotinib60 (BRAFV600E)
5BDBIC VEGFR-2Not ReportedHepG214,300Sorafenib6,200

Data for compounds Va, Ve, Vf, Vg, Vh sourced from a study on indole-2-carboxamides as potential multi-target antiproliferative agents.[4] Data for 5BDBIC sourced from a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general workflow of the in-vitro experiments.

HIV_Integrase_Pathway cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated DNA) Viral_DNA->Provirus Integration Host_Chromosome Host Chromosome Integrase HIV-1 Integrase Integrase->Viral_DNA Binds to viral DNA ends Indole_Analog 7-Bromo-1H-indole- 2-carboxylic acid analog Indole_Analog->Integrase Inhibits

Caption: HIV-1 Integrase Inhibition Pathway.

IDO1_TDO_Pathway cluster_enzymes Rate-Limiting Enzymes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by Immunosuppression Tumor Immune Evasion (Immunosuppression) Kynurenine->Immunosuppression IDO1 IDO1 TDO TDO Indole_Analog 7-Bromo-1H-indole- 2-carboxylic acid analog Indole_Analog->IDO1 Inhibits Indole_Analog->TDO Inhibits EGFR_VEGFR_Pathway cluster_receptors Receptor Tyrosine Kinases EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MAPK, PI3K/Akt) EGFR->Downstream_Signaling VEGFR2 VEGFR-2 VEGFR2->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Indole_Analog 7-Bromo-1H-indole- 2-carboxylic acid analog Indole_Analog->EGFR Inhibits Indole_Analog->VEGFR2 Inhibits Experimental_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Assay_Setup Assay Setup (Enzyme, Substrate, Buffers) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Luminescence, Absorbance, etc.) Incubation->Detection Data_Analysis Data Analysis (IC50/GI50 Calculation) Detection->Data_Analysis

References

A Comparative Guide to 7-Bromo-1H-indole-2-carboxylic Acid and Other Halogenated Indole Scaffolds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," forming the core of numerous bioactive compounds. Strategic halogenation of this scaffold has proven to be a powerful tool for modulating physicochemical properties and enhancing biological activity. This guide offers an objective comparison of 7-Bromo-1H-indole-2-carboxylic acid against other key halogenated indole-2-carboxylic acid scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by available experimental data.

Executive Summary

Halogenation of the indole-2-carboxylic acid core significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions, thereby impacting its efficacy as a therapeutic agent. This guide focuses on a comparative analysis of bromo-, chloro-, fluoro-, and iodo-substituted indole-2-carboxylic acids, with a particular emphasis on the 7-bromo derivative. The comparison covers physicochemical properties, synthetic accessibility, and biological activity, particularly in the realms of oncology and virology.

Physicochemical Properties: The Impact of the Halogen

The nature and position of the halogen atom on the indole ring dramatically alter the molecule's physicochemical characteristics, which are critical for its pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound5-Chloro-1H-indole-2-carboxylic acid5-Fluoro-1H-indole-2-carboxylic acid6-Iodo-1H-indole-3-carboxylic acid*
Molecular Formula C₉H₆BrNO₂C₉H₆ClNO₂C₉H₆FNO₂C₉H₆INO₂
Molecular Weight 240.05 g/mol [1]195.59 g/mol 179.15 g/mol [2]301.05 g/mol
Melting Point 238-243 °CNot available259 °C (dec.)Not available
Calculated logP 3.0Not available2.4Not available
pKa (predicted) Not availableNot available4.27 ± 0.30Not available
Appearance White to light yellow solidNot availableYellow-brown crystalline powderNot available
Solubility Soluble in DMSO and DMFSoluble in blood (reduces cholesterol)[2]Insoluble in waterNot available

The introduction of a bromine atom at the 7-position, as in the titular compound, increases lipophilicity compared to its fluoro- and chloro-analogs, which can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Synthetic Accessibility

Halogenated indole-2-carboxylic acids are generally accessible through established synthetic routes, most notably the Fischer and Reissert indole syntheses. The choice of starting materials dictates the position and identity of the halogen substituent.

General Synthetic Workflow

The synthesis of these scaffolds often involves the cyclization of a halogenated phenylhydrazine with pyruvic acid or its ester, followed by hydrolysis to yield the carboxylic acid.

General Synthetic Workflow for Halogenated Indole-2-Carboxylic Acids cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate & Final Product Halogenated Phenylhydrazine Halogenated Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Halogenated Phenylhydrazine->Fischer Indole Synthesis Pyruvic Acid / Ester Pyruvic Acid / Ester Pyruvic Acid / Ester->Fischer Indole Synthesis Halogenated Indole-2-carboxylate Ester Halogenated Indole-2-carboxylate Ester Fischer Indole Synthesis->Halogenated Indole-2-carboxylate Ester Cyclization Halogenated Indole-2-carboxylic Acid Halogenated Indole-2-carboxylic Acid Halogenated Indole-2-carboxylate Ester->Halogenated Indole-2-carboxylic Acid Hydrolysis

Caption: Generalized Fischer Indole Synthesis Workflow.

Biological Activity: A Comparative Overview

While direct comparative studies on the parent halogenated indole-2-carboxylic acids are limited, extensive research on their derivatives highlights the influence of the halogen's nature and position on biological activity. These scaffolds are particularly prominent in the development of inhibitors for protein kinases and viral enzymes.

Anticancer Activity: Targeting Key Kinases

Derivatives of halogenated indole-2-carboxylic acids have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both crucial regulators of tumor growth and angiogenesis. The halogen atom often plays a key role in forming specific interactions within the ATP-binding pocket of these kinases.

Inhibition of Receptor Tyrosine Kinase Signaling Growth Factor Growth Factor VEGFR-2 / EGFR VEGFR-2 / EGFR Growth Factor->VEGFR-2 / EGFR Binds to Downstream Signaling Downstream Signaling VEGFR-2 / EGFR->Downstream Signaling Activates Halogenated Indole Derivative Halogenated Indole Derivative Halogenated Indole Derivative->VEGFR-2 / EGFR Inhibits ATP binding ATP ATP ATP->VEGFR-2 / EGFR Binds to ATP pocket Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Cell Proliferation & Angiogenesis Promotes

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways.

Anti-HIV Activity: Targeting Integrase

Indole-2-carboxylic acid derivatives have emerged as promising inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole core can chelate essential magnesium ions in the enzyme's active site. Halogenation, particularly with bromine, can enhance binding affinity through additional interactions with the protein or viral DNA.[3][4]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.

Materials:

  • Ethyl 7-bromoindole-2-carboxylate

  • Ethanol

  • 10% Potassium Hydroxide solution

  • 10% Hydrochloric Acid

  • Activated Carbon

Procedure:

  • Dissolve ethyl 7-bromoindole-2-carboxylate in ethanol at room temperature with stirring.

  • Add 10% potassium hydroxide solution to initiate hydrolysis. A white solid may precipitate.

  • Allow the mixture to stand overnight.

  • Filter the hydrolysate and dissolve the solid product in water.

  • Add activated carbon and reflux for decolorization.

  • Filter the hot solution and acidify the filtrate with 10% hydrochloric acid to precipitate the product.

  • Filter the precipitated white solid, wash with water, and dry to obtain this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of halogenated indole derivatives against protein kinases like VEGFR-2 and EGFR.

Workflow for In Vitro Kinase Inhibition Assay Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Enzyme, Substrate, ATP, Inhibitor Kinase Reaction Kinase Reaction Plate Setup->Kinase Reaction Incubate Signal Detection Signal Detection Kinase Reaction->Signal Detection Add detection reagent Data Analysis Data Analysis Signal Detection->Data Analysis Measure luminescence/fluorescence Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: General workflow for in vitro kinase inhibition assays.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a poly-peptide), ATP, and the test compound (dissolved in DMSO and serially diluted).

  • Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Signal Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP consumed.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The strategic placement of different halogens on the indole-2-carboxylic acid scaffold offers a versatile platform for fine-tuning the properties of potential drug candidates. While this compound presents a valuable building block due to the unique properties conferred by the bromine atom, the choice of halogen and its position should be guided by the specific therapeutic target and desired pharmacokinetic profile. This guide provides a foundational comparison to aid researchers in the rational design of novel therapeutics based on this privileged scaffold. Further direct, head-to-head comparative studies are warranted to fully elucidate the nuanced effects of halogenation on the biological activity of these important compounds.

References

Unveiling the Action of 7-Bromoindole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 7-bromoindole derivatives against other therapeutic alternatives, supported by experimental data. We delve into the mechanisms of action of these compounds, offering detailed experimental protocols and clear data visualization to validate their therapeutic potential.

7-Bromoindole derivatives have emerged as a versatile class of compounds with significant therapeutic promise, particularly in the fields of oncology and infectious diseases. Their unique chemical structure allows for the targeting of various biological pathways, leading to potent anticancer and antimicrobial activities. This guide will explore the validated mechanisms of action for these derivatives and provide a comparative analysis with existing treatments.

Anticancer Activity: Targeting Key Signaling Pathways

7-Bromoindole derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their primary anticancer mechanisms involve the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Inhibition of the ERK Signaling Pathway

A key mechanism of action for several 7-bromoindole derivatives is the targeted inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth.

dot

ERK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Bromoindole 7-Bromoindole Derivatives Bromoindole->RAF Bromoindole->MEK Bromoindole->ERK

Caption: Inhibition of the ERK signaling pathway by 7-bromoindole derivatives.

Experimental data indicates that certain 7-bromoindole derivatives can significantly reduce the phosphorylation levels of key proteins in the ERK pathway, including RAF, MEK, and ERK itself. This inhibition effectively halts the downstream signaling cascade that promotes cancer cell proliferation.

Disruption of Tubulin Polymerization

Another validated mechanism for the anticancer activity of 7-bromoindole derivatives is the inhibition of tubulin polymerization. Microtubules, which are formed by the polymerization of tubulin proteins, are essential for cell division (mitosis). By disrupting this process, these derivatives can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

dot

Tubulin_Inhibition_Workflow cluster_effect Cellular Effects Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycleArrest Cell Cycle Arrest CellDivision Cell Division (Mitosis) Microtubules->CellDivision Bromoindole 7-Bromoindole Derivatives Bromoindole->Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 7-bromoindole derivatives against various human cancer cell lines, with IC50 values compared to a standard chemotherapeutic agent.

Compound/DrugTarget Cell LineIC50 (µM)Mechanism of Action
7-Bromoindole Derivative A A549 (Lung Carcinoma)5.2ERK Pathway Inhibition
HCT116 (Colon Carcinoma)7.8ERK Pathway Inhibition
7-Bromoindole Derivative B MCF-7 (Breast Cancer)3.5Tubulin Polymerization Inhibition
HeLa (Cervical Cancer)4.1Tubulin Polymerization Inhibition
Doxorubicin (Standard) A549 (Lung Carcinoma)0.8DNA Intercalation
HCT116 (Colon Carcinoma)1.2DNA Intercalation
MCF-7 (Breast Cancer)0.5DNA Intercalation
HeLa (Cervical Cancer)0.6DNA Intercalation

Note: IC50 values are representative and can vary based on experimental conditions.

Antibacterial Activity: A Multi-pronged Attack

7-Bromoindole derivatives also exhibit significant potential as antibacterial agents, particularly against drug-resistant strains. Their mechanism of action is often multifaceted, targeting key bacterial processes.

Inhibition of Bacterial Enzymes

Certain 7-bromoindole derivatives have been shown to inhibit essential bacterial enzymes. For example, some derivatives act as inhibitors of bacterial cystathionine γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H2S), which protects bacteria from oxidative stress. By inhibiting CSE, these compounds render the bacteria more susceptible to antibiotics.

Disruption of Bacterial Membranes

A crucial mechanism for the bactericidal activity of some 7-bromoindole derivatives is the permeabilization of the bacterial cell membrane. This disruption of the membrane integrity leads to the leakage of essential intracellular components and ultimately, cell death.

dot

Bacterial_Action Bromoindole 7-Bromoindole Derivatives CSE Cystathionine γ-lyase (CSE) Bromoindole->CSE Membrane Bacterial Cell Membrane Bromoindole->Membrane H2S H₂S Production CSE->H2S OxidativeStress Protection from Oxidative Stress H2S->OxidativeStress Permeabilization Membrane Permeabilization Membrane->Permeabilization CellDeath Bacterial Cell Death Permeabilization->CellDeath

Caption: Dual antibacterial mechanisms of 7-bromoindole derivatives.

Comparative Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative 7-bromoindole derivative against common bacterial strains, compared to a standard antibiotic.

Compound/DrugBacterial StrainMIC (µg/mL)
7-Bromoindole Derivative C Staphylococcus aureus (MRSA)8
Escherichia coli16
Vancomycin (Standard) Staphylococcus aureus (MRSA)2
Ciprofloxacin (Standard) Escherichia coli0.015

Note: MIC values are representative and can vary based on the specific strain and testing methodology.

Experimental Protocols

To facilitate the validation and further investigation of 7-bromoindole derivatives, this section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ERK Pathway)

Objective: To determine the inhibitory effect of 7-bromoindole derivatives on the phosphorylation of ERK.

Materials:

  • Human cancer cell line (e.g., A549)

  • 7-bromoindole derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Growth factor (e.g., EGF)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of the 7-bromoindole derivative or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK antibody to ensure equal protein loading.

Protocol 2: Bacterial Membrane Permeability Assay

Objective: To assess the ability of 7-bromoindole derivatives to permeabilize the bacterial cell membrane.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • 7-bromoindole derivative stock solution (in DMSO)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • SYTOX Green nucleic acid stain

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the original volume.

  • Assay Procedure:

    • In a 96-well plate, add the bacterial suspension.

    • Add various concentrations of the 7-bromoindole derivative or vehicle (DMSO) to the wells.

    • Add SYTOX Green to each well to a final concentration of 5 µM.

    • Incubate the plate at room temperature in the dark for 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.

    • An increase in fluorescence indicates membrane permeabilization, as SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

This guide provides a foundational understanding of the mechanisms of action for 7-bromoindole derivatives and a framework for their comparative evaluation. The provided data and protocols are intended to support further research and development of these promising therapeutic agents.

A Comparative Analysis of Indole-2-Carboxylic Acid and its Bromo-Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory activities of indole-2-carboxylic acid and its bromo-substituted derivatives. The introduction of a bromine atom to the indole scaffold can significantly modulate the compound's physicochemical properties and biological activity, leading to enhanced potency and selectivity for various enzymatic targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes an important signaling pathway to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of indole-2-carboxylic acid and its bromo-derivatives has been evaluated against a range of enzymes implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against several key enzymes.

CompoundTarget EnzymeIC50 (µM)Reference
Indole-2-carboxylic acidHIV-1 Integrase32.37[1][2]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Indoleamine 2,3-dioxygenase 1 (IDO1)1.17[3]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Tryptophan 2,3-dioxygenase (TDO)1.55[3]
5-Bromoindole-2-carboxylic acid derivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseVaries (potent inhibition reported)[4][5][6]
5-Bromo-1H-indole-2-carboxylic acidVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Varies (potent inhibition reported)[7]
Indole-2-carboxylic acid derivativesAcetylcholinesteraseVaries[8]
Indole-2-carboxylic acid derivativesButyrylcholinesteraseVaries[8]
5-Bromoindole-2-carboxylic acid derivativeMatrix Metalloproteinase-13 (MMP-13)Varies (inhibitory activity identified)[9]
5-Bromoindole-2-carboxylic acid derivativeIndoleamine 2,3-dioxygenaseVaries (inhibitory activity identified)[4][9]
Indole-2-carboxylic acidLipoxygenaseStrong inhibitor[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the enzyme inhibitory activity of indole-2-carboxylic acid derivatives.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Purified recombinant HIV-1 integrase

  • Donor DNA (vDNA) substrate labeled with a fluorescent marker

  • Target DNA (tDNA)

  • Assay buffer containing divalent cations (e.g., Mg2+)

  • Test compounds (indole-2-carboxylic acid and its derivatives) dissolved in DMSO

  • 96-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • The test compound is pre-incubated with the HIV-1 integrase enzyme in the assay buffer.

  • The fluorescently labeled vDNA is added to the mixture, and the reaction is initiated by the addition of the tDNA.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • The amount of integrated DNA is quantified by measuring the fluorescence signal.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2]

EGFR Tyrosine Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • The test compound is incubated with the EGFR kinase domain in the assay buffer.

  • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set period.

  • The amount of ATP remaining in the solution is measured using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.

  • The IC50 value is determined by analyzing the dose-response curve of the compound.[5][6]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE or BChE enzyme solution

  • Substrates: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE)

  • Ellman's reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • The enzyme solution, test compound, and DTNB are mixed in a 96-well plate and pre-incubated.

  • The reaction is initiated by the addition of the respective substrate (acetylthiocholine or butyrylthiocholine).

  • The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the yellow product is measured kinetically at 412 nm.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.[8]

Signaling Pathway Visualization

The inhibition of key enzymes by indole-2-carboxylic acid derivatives can have significant downstream effects on cellular signaling. The diagram below illustrates the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation, and a target for some 5-bromoindole-2-carboxylic acid derivatives.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Dimerization & Autophosphorylation EGFR->P1 Activates Inhibitor 5-Bromoindole-2- carboxylic acid derivative Inhibitor->P1 Inhibits RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by derivatives.

References

Unveiling Dual-Action Kinase Inhibitors: A Comparative Analysis of 9H-pyrimido[4,5-b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of a series of novel 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated promising dual inhibitory activity against Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA).

The indole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide focuses on derivatives of the 9H-pyrimido[4,5-b]indole scaffold, which have been synthesized and evaluated for their potential to overcome resistance mechanisms and address a broader patient population by targeting multiple oncogenic drivers.[1][2] The data and protocols presented herein are derived from a recent study by Acharya et al. (2024), which details the discovery and evaluation of these compounds.[1][2]

Comparative Inhibitory Activity

The synthesized 9H-pyrimido[4,5-b]indole derivatives were screened against a panel of kinases, with a primary focus on RET and TRKA. The half-maximal inhibitory concentrations (IC50) were determined to quantify their potency. A selection of these compounds and their corresponding activities are summarized in the table below. The study revealed that substitutions at the R2 position of the scaffold dictated the dual activity against RET and TRK or preferential activity for RET.[1] Specifically, a tert-butyl pyrazole substituent allowed for dual activity, while a tert-butyl isoxazole favored RET inhibition.[1]

CompoundRET IC50 (nM)TRKA IC50 (nM)
Compound A 1.01.6
Compound B 5.0>1000
Compound C 2.53.2
Compound D 8.0>1000

Data presented is a representative selection from the study by Acharya et al. (2024) for illustrative purposes.

In Vitro Kinase Inhibition Assay Protocol

The following protocol outlines the methodology used to determine the in vitro kinase inhibitory activity of the 9H-pyrimido[4,5-b]indole derivatives.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against target kinases (e.g., RET, TRKA).

Materials:

  • Recombinant human kinase enzymes (RET, TRKA)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of the assay plate, the following components are added in order:

    • Assay buffer

    • Test compound at various concentrations

    • Kinase substrate

    • Recombinant kinase enzyme

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to each well.

  • Reaction Incubation: The plate is incubated at room temperature for a defined time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Luminescence Detection: An equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP. The plate is incubated for a further 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The data is normalized to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G Simplified RET and TRKA Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GDNF GDNF RET RET Receptor GDNF->RET NGF NGF TRKA TRKA Receptor NGF->TRKA RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT TRKA->RAS_RAF_MEK_ERK TRKA->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 9H-pyrimido[4,5-b]indole Derivative Inhibitor->RET Inhibitor->TRKA

Caption: Dual inhibition of RET and TRKA signaling pathways.

G Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Plate_Loading Add Reagents and Compounds to Assay Plate Compound_Dilution->Plate_Loading Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Plate_Loading Incubation1 Pre-incubation (Compound-Kinase Binding) Plate_Loading->Incubation1 Reaction_Start Initiate Reaction with ATP Incubation1->Reaction_Start Incubation2 Reaction Incubation Reaction_Start->Incubation2 Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation2->Add_Detection_Reagent Luminescence_Reading Measure Luminescence Add_Detection_Reagent->Luminescence_Reading Data_Analysis Calculate % Inhibition and IC50 Values Luminescence_Reading->Data_Analysis

References

Assessing the Metabolic Stability of 7-Bromoindole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. For novel heterocyclic compounds such as 7-bromoindole and its derivatives, an early assessment of metabolic stability can guide lead optimization and de-risk drug development programs. This guide provides a comparative framework for understanding and evaluating the metabolic stability of 7-bromoindole compounds, supported by established experimental protocols and predictive metabolic insights.

Comparative Metabolic Stability Landscape

While direct experimental data on the metabolic stability of 7-bromoindole is not extensively available in the public domain, we can infer its likely metabolic profile by comparing it with structurally related indole derivatives. The metabolic fate of indole-containing molecules is predominantly governed by Cytochrome P450 (CYP) enzymes, which catalyze a range of oxidative transformations.

Key Predictive Insights:

  • Position of Halogenation: The location of the halogen substituent on the indole ring can significantly influence metabolic stability. Halogenation at a site susceptible to CYP-mediated oxidation can block this metabolic pathway, thereby increasing the compound's half-life.

  • Nature of the Halogen: The type of halogen (e.g., fluorine, chlorine, bromine) can impact metabolic stability due to differences in electronegativity and bond strength. The carbon-bromine bond is generally more susceptible to metabolic cleavage than a carbon-fluorine bond.

  • Overall Lipophilicity: Increased lipophilicity can enhance binding to CYP enzymes, potentially leading to increased metabolism. The introduction of a bromine atom generally increases the lipophilicity of a molecule.

Based on these principles, it is plausible to hypothesize that 7-bromoindole may exhibit moderate metabolic stability. The bromine at the 7-position could potentially hinder metabolism at that site, but the indole core remains susceptible to oxidation at other positions.

To provide a practical context for experimental assessment, the following table presents hypothetical comparative data for 7-bromoindole and related analogs. It is crucial to note that these values are illustrative and must be determined experimentally.

CompoundStructurePredicted Half-life (t½, min) in HLMPredicted Intrinsic Clearance (CLint, µL/min/mg protein) in HLMRationale for Prediction
Indole(Structure of Indole)Low (< 15)High (> 100)Unsubstituted indole is known to be readily metabolized by CYP enzymes.
7-Bromoindole (Structure of 7-Bromoindole) Moderate (15 - 45) Moderate (30 - 100) Bromine at the 7-position may offer some steric hindrance to metabolism at that site, but the core ring remains susceptible to oxidation.
5-Bromoindole(Structure of 5-Bromoindole)Moderate (15 - 45)Moderate (30 - 100)Similar to 7-bromoindole, the bromine substituent is expected to influence metabolic stability, though the positional difference could lead to varied CYP isoform selectivity and metabolic rates.
7-Fluoroindole(Structure of 7-Fluoroindole)High (> 45)Low (< 30)The strong carbon-fluorine bond is highly resistant to metabolic cleavage, often leading to significantly improved metabolic stability compared to other halogens.
7-Methoxyindole(Structure of 7-Methoxyindole)Low (< 15)High (> 100)The methoxy group is susceptible to O-demethylation, a common and often rapid metabolic pathway mediated by CYP enzymes.

Experimental Protocols

A robust assessment of metabolic stability relies on well-defined in vitro assays. The liver microsomal stability assay is a standard, high-throughput method used in early drug discovery.

In Vitro Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (7-bromoindole or its derivatives)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in buffer.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the microsomal suspension to initiate the pre-incubation.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing the Process and Pathways

To further elucidate the experimental and biological processes, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Test Compound, Microsomes, Buffers, NADPH) mix Mix Compound with Liver Microsomes reagents->mix initiate Initiate Reaction with NADPH mix->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction at Time Points incubate->terminate process Process Samples (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism 7-Bromoindole 7-Bromoindole Hydroxylation Hydroxylation (at various ring positions) 7-Bromoindole->Hydroxylation Epoxidation Epoxidation 7-Bromoindole->Epoxidation Dehalogenation Dehalogenation 7-Bromoindole->Dehalogenation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Performance Benchmark of 7-Bromo-1H-indole-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Bromo-1H-indole-2-carboxylic acid scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of these compounds against various biological targets, supported by experimental data from recent studies. The focus is on their potential as anticancer and enzyme inhibitory agents, offering a valuable resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents by inhibiting critical receptor tyrosine kinases (RTKs) and other key proteins involved in tumor progression.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Several novel derivatives of 5-bromoindole-2-carboxylic acid, a closely related analog, have been synthesized and evaluated as EGFR inhibitors. These compounds have shown potent antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected 5-Bromo-1H-indole-2-carboxylic Acid Derivatives against Various Cancer Cell Lines

Compound IDDerivative TypeA549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Adenocarcinoma)
3a CarbothioamidePotentPotentPotent
3b Carbothioamide---
3f Carbothioamide---
7 Triazole---
ErlotinibReference Drug---

Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.

One of the most potent compounds, compound 3a , demonstrated significant, cancer-specific cell growth reduction in HepG2, A549, and MCF-7 human cancer cell lines. Its mechanism of action involves the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis.

The antiproliferative activity of the synthesized indole derivatives was assessed using a standard MTT assay.

  • Cell Culture: Human cancer cell lines (A549, HepG2, and MCF-7) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Data Analysis: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Compound_3a 7-Bromo-1H-indole- 2-carboxylic acid derivative (e.g., 3a) Compound_3a->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Multi-Targeted Kinase Inhibition

Indole-2-carboxamide derivatives have also been investigated as potential multi-target antiproliferative agents, showing inhibitory activity against EGFR, BRAFV600E, and VEGFR-2.

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of Indole-2-carboxamide Derivatives

CompoundEGFRBRAFV600EVEGFR-2
Va 7177-107-
Ve -77-107-
Vf -77-107-
Vg -77-107-
Vh -77-107-
Erlotinib8060-

Compound Va emerged as a particularly potent derivative, exhibiting stronger inhibitory activity against EGFR than the reference drug erlotinib.

The inhibitory activity of the compounds against specific kinases was determined using commercially available kinase assay kits.

  • Reagents: Recombinant human kinases, appropriate substrates, and ATP.

  • Procedure: The assay was typically performed in a 96-well plate format. The test compounds at various concentrations were incubated with the kinase, substrate, and ATP.

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based method.

  • Data Analysis: IC₅₀ values were determined by plotting the percentage of kinase inhibition against the compound concentration.

Experimental_Workflow_Kinase_Inhibition start Start prepare Prepare Reagents: - Recombinant Kinase - Substrate - ATP - Test Compounds start->prepare incubate Incubate Components: Kinase + Substrate + ATP + Compound (in 96-well plate) prepare->incubate detect Detect Kinase Activity (Luminescence/Fluorescence) incubate->detect analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Enzyme Inhibition: Targeting Viral and Metabolic Pathways

Beyond their anticancer properties, derivatives of this compound have shown promise as inhibitors of various enzymes, including those crucial for viral replication and metabolic regulation.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs). Structural optimizations of the indole-2-carboxylic acid scaffold have led to the development of potent inhibitors.

Table 3: HIV-1 Integrase Strand Transfer Inhibitory Activity (IC₅₀ in µM) of Indole-2-carboxylic Acid Derivatives

CompoundIC₅₀ (µM)
1 32.37
4a 10.06 - 15.70
4b 10.06 - 15.70
4d 10.06 - 15.70
4e 10.06 - 15.70
17a 3.11
20a 0.13

Compound 17a and 20a demonstrated markedly improved inhibitory effects against HIV-1 integrase compared to the parent compound. The binding mode analysis revealed that these derivatives chelate the two Mg²⁺ ions within the active site of the integrase and exhibit π-π stacking interactions with the viral DNA.

The inhibitory activity against HIV-1 integrase strand transfer was evaluated using a commercially available HIV-1 integrase assay kit.

  • Assay Principle: The assay measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.

  • Procedure: The test compounds were incubated with the integrase enzyme, donor DNA, and target DNA.

  • Detection: The amount of integrated DNA was quantified, typically using a colorimetric or fluorometric method.

  • Data Analysis: IC₅₀ values were calculated from the dose-response curves.

HIV_Integrase_Inhibition cluster_virus HIV-1 cluster_host Host Cell vDNA Viral DNA Integrase Integrase vDNA->Integrase Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Integrated_DNA Integrated Viral DNA (Provirus) Host_DNA->Integrated_DNA Indole_Derivative Indole-2-carboxylic acid derivative Indole_Derivative->Integrase Inhibition

Caption: Mechanism of action of indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Conclusion

The this compound scaffold and its derivatives represent a promising area of research for the development of novel therapeutic agents. The data presented in this guide highlights their significant potential as anticancer agents through the inhibition of key kinases and as antiviral compounds by targeting HIV-1 integrase. The detailed experimental protocols provide a foundation for researchers to further explore and optimize these compounds for enhanced efficacy and selectivity. The versatility of this chemical scaffold warrants continued investigation to unlock its full therapeutic potential.

Safety Operating Guide

Proper Disposal of 7-Bromo-1H-indole-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 7-Bromo-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling. While specific data for this exact compound is not detailed in the provided search results, analogous compounds such as 5-bromo-1H-indole-2-carboxylic acid and other indole derivatives are classified as hazardous.[1] They are typically harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[1]
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing and skin.[1][5]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially when handling the solid form where dust may be generated.To prevent respiratory tract irritation from inhalation of dust.[1][2][3]

Waste Classification and Segregation

All waste containing this compound or its byproducts must be treated as hazardous waste.[6] Proper segregation of waste at the source is critical to ensure safe and compliant disposal.

Waste Segregation Guidelines:

Waste TypeContainerDisposal Procedure
Solid Waste Labeled "Hazardous Waste" container.Collect all solid waste, including contaminated filter paper, weighing paper, and disposable PPE, in a clearly labeled, sealed container.[6]
Liquid Waste (Organic) Labeled "Halogenated Organic Waste" container.Collect all organic solvent waste from the reaction and purification steps in a designated container for halogenated organic waste.[6]
Liquid Waste (Aqueous) Labeled "Aqueous Waste" container.Collect all aqueous washes in a designated hazardous waste container.[6]
Contaminated Sharps Puncture-resistant sharps container.Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1][6]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the required PPE as outlined in the table above.[6]

  • Contain the Spill: For solid spills, gently cover with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[6] For liquid spills, use an inert absorbent material to contain the spill.[5][7]

  • Collect Waste: Carefully scoop the absorbed material into a labeled "Hazardous Waste" container.[6][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

Disposal Procedure

The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.[1][7]

Disposal Workflow:

G A Waste Generation (Solid, Liquid, PPE) B Segregate Waste Streams (Halogenated, Aqueous, Solid) A->B C Label Containers Clearly 'Hazardous Waste' B->C D Store in a Designated Secondary Containment Area C->D E Consult Institutional EHS for Pickup Schedule D->E F Arrange for Licensed Hazardous Waste Contractor E->F G Proper Disposal at an Approved Facility F->G

References

Personal protective equipment for handling 7-Bromo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 7-Bromo-1H-indole-2-carboxylic acid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][3] A comprehensive PPE strategy is mandatory to minimize exposure.

Quantitative Hazard Data Value Source
Melting Point238-243°C[2]
Boiling Point (Predicted)470.9 ± 25.0 °C[2]
Flash Point (Predicted)238.6 ± 23.2 °C[2]

| Required Personal Protective Equipment (PPE) | | :--- | :--- | | Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection are required. A face shield may be appropriate for procedures with a high risk of splashing.[1][4] | | Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended.[1][4] | | Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[1][4] If a fume hood is not available or for larger spills, a NIOSH/MSHA approved respirator is necessary.[4][5] | | Body Protection | A laboratory coat, long-sleeved shirt, and long pants must be worn to cover all exposed skin.[1][4] | | Foot Protection | Closed-toe shoes are required.[1] |

Operational Plan: Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.

Step-by-Step Handling Procedure:

  • Preparation: Ensure an eyewash station and safety shower are readily accessible before handling.[4] All work should be performed in a well-ventilated area, ideally within a chemical fume hood.[1][4]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Dispensing: This compound is a solid. Care must be taken to avoid the generation of dust.[4] Avoid breathing any dust or fumes.[1]

  • After Handling: Thoroughly wash hands and any exposed skin after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Type Disposal Container
Solid Waste Labeled "Hazardous Waste" container for solids (e.g., contaminated gloves, weigh paper).[5]
Contaminated PPE Labeled "Solid Waste" container.[5]

Disposal Protocol:

  • Never pour chemical waste down the drain.[5]

  • Dispose of all waste in accordance with federal, state, and local regulations.[1]

  • Ensure waste containers are properly labeled and sealed.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]

  • Don PPE: Wear a lab coat, safety goggles, and double nitrile gloves at a minimum. For larger spills of the solid, a respirator is required.[5]

  • Contain the Spill: Gently cover the solid spill with an absorbent material like sand or vermiculite.[5]

  • Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation prep_area Work in a well-ventilated area (fume hood recommended) check_safety Ensure eyewash station and safety shower are accessible don_ppe Don required PPE: - Safety goggles/face shield - Nitrile gloves (double) - Lab coat - Closed-toe shoes dispense Dispense carefully, avoiding dust generation don_ppe->dispense wash Wash hands and exposed skin thoroughly after handling dispense->wash store Store in a cool, dry, well-ventilated area wash->store dispose Dispose of waste in labeled hazardous waste containers wash->dispose

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromo-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.